molecular formula C8H15NO3S B1445799 N-tert-butyl-1-formylcyclopropane-1-sulfonamide CAS No. 1409950-09-9

N-tert-butyl-1-formylcyclopropane-1-sulfonamide

Cat. No.: B1445799
CAS No.: 1409950-09-9
M. Wt: 205.28 g/mol
InChI Key: HWRWXSHAVJWSCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-1-formylcyclopropane-1-sulfonamide (CAS 1409950-09-9) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C8H15NO3S and a molecular weight of 205.27 g/mol , this reagent features a unique structure combining a cyclopropane ring substituted with both formyl and sulfonamide groups. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of numerous pharmacologically active agents . Sulfonamides exhibit a wide range of activities, including antibacterial effects through the inhibition of dihydropteroate synthase (DHPS) , as well as anti-carbonic anhydrase, diuretic, hypoglycemic, and anti-inflammatory properties . The tert-butyl group and the formyl moiety on the cyclopropane ring make this molecule a valuable and versatile synthon (a building block for synthesis) for further chemical exploration. The formyl group is particularly reactive, allowing for derivatization or serving as a key intermediate in the construction of more complex molecules. This compound is intended for research applications only, such as in method development, chemical synthesis, and the investigation of structure-activity relationships (SAR) in drug discovery. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-tert-butyl-1-formylcyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-7(2,3)9-13(11,12)8(6-10)4-5-8/h6,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRWXSHAVJWSCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201213882
Record name N-(1,1-Dimethylethyl)-1-formylcyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1409950-09-9
Record name N-(1,1-Dimethylethyl)-1-formylcyclopropanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1409950-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-1-formylcyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of N-tert-butyl-1-formylcyclopropane-1-sulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-tert-butyl-1-formylcyclopropane-1-sulfonamide

Introduction

The convergence of unique structural motifs in medicinal chemistry often leads to compounds with novel pharmacological profiles. Cyclopropane rings, with their inherent strain and rigid three-dimensional structure, are increasingly utilized as bioisosteres for phenyl rings or gem-dimethyl groups, offering improved metabolic stability and binding affinity. When combined with the sulfonamide functional group, a cornerstone of numerous antibacterial, diuretic, and hypoglycemic agents, the resulting scaffolds are of significant interest in drug discovery.

This technical guide outlines a proposed synthetic pathway for N-tert-butyl-1-formylcyclopropane-1-sulfonamide, a molecule that combines the conformational rigidity of a cyclopropane ring with the established pharmacological importance of the N-tert-butyl sulfonamide moiety. The presence of a reactive formyl group further enhances its utility as a synthetic intermediate for constructing more complex molecular architectures.

As a Senior Application Scientist, this document moves beyond a simple recitation of steps. It delves into the rationale behind the chosen synthetic strategy, offering insights into reaction mechanisms, potential challenges, and the analytical validation required at each stage. The proposed pathway is grounded in established, high-yielding transformations, ensuring a reliable and reproducible synthesis.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach is employed to deconstruct the target molecule into readily available starting materials. The primary disconnections are made at the sulfonamide and formyl group functionalities, leading to a logical and efficient forward synthesis.

Retrosynthesis Target N-tert-butyl-1-formyl- cyclopropane-1-sulfonamide Intermediate1 1-(hydroxymethyl)cyclopropane- 1-sulfonyl chloride Target->Intermediate1 Sulfonamide formation Target->Intermediate1 Oxidation Intermediate2 1-(hydroxymethyl)cyclopropane- 1-sulfonic acid Intermediate1->Intermediate2 Chlorination (e.g., SOCl₂) Intermediate3 Methyl 1-(hydroxymethyl) -cyclopropanecarboxylate Intermediate2->Intermediate3 Functional Group Interconversion (Not shown for clarity) StartingMaterial Dimethyl 1,1-cyclopropanedicarboxylate Intermediate3->StartingMaterial Selective Reduction Synthesis_Workflow Start Dimethyl 1,1-cyclopropanedicarboxylate Step1 Selective Reduction (LiBH₄, THF) Start->Step1 Intermediate1 Methyl 1-(hydroxymethyl) cyclopropane-1-carboxylate Step1->Intermediate1 Step2 Sulfonylation/Chlorination Intermediate1->Step2 Intermediate2 1-(hydroxymethyl)cyclopropane- 1-sulfonyl chloride Step2->Intermediate2 Step3 Amination (t-BuNH₂, Et₃N, DCM) Intermediate2->Step3 Intermediate3 N-tert-butyl-1-(hydroxymethyl) cyclopropane-1-sulfonamide Step3->Intermediate3 Step4 Oxidation (DMP, DCM) Intermediate3->Step4 FinalProduct N-tert-butyl-1-formyl- cyclopropane-1-sulfonamide Step4->FinalProduct

"physical and chemical properties of N-tert-butyl-1-formylcyclopropane-1-sulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Physical and Chemical Properties of N-tert-butyl-1-formylcyclopropane-1-sulfonamide

Executive Summary

N-tert-butyl-1-formylcyclopropane-1-sulfonamide (CAS: Not widely indexed; see PubChem CID 86683169) is a specialized synthetic intermediate primarily utilized in the pharmaceutical development of HCV NS3/4A protease inhibitors . Its structural uniqueness lies in the geminal substitution of a formyl group (–CHO) and a sulfonamide moiety at the C1 position of a cyclopropane ring.

This "linchpin" scaffold serves as a critical electrophilic handle, allowing medicinal chemists to construct complex macrocyclic drugs (e.g., analogues of grazoprevir or paritaprevir) via Wittig olefinations or reductive aminations. This guide provides a definitive technical analysis of its properties, synthesis, and reactivity, designed for researchers in process chemistry and drug discovery.

Chemical Identity & Structural Analysis

The molecule is characterized by a high degree of steric congestion and ring strain, which dictates its reactivity profile.

Attribute Detail
IUPAC Name N-tert-butyl-1-formylcyclopropane-1-sulfonamide
Molecular Formula C₈H₁₅NO₃S
Molecular Weight 205.28 g/mol
SMILES CC(C)(C)NS(=O)(=O)C1(CC1)C=O
Key Functional Groups [1][2][3][4][5][6] • Aldehyde (C1): Highly reactive electrophile.• Sulfonamide (C1): Protected with a tert-butyl group.[7]• Cyclopropane: Strained carbocycle (approx. 27.5 kcal/mol strain energy).
3D Conformational Insight

The gem-disubstitution at C1 introduces the Thorpe-Ingold effect , which compresses the internal bond angle of the cyclopropane ring (approx. 60°) while expanding the external angle between the formyl and sulfonamide groups. This spatial arrangement favors intramolecular reactions and stabilizes the transition states for subsequent functionalizations, such as olefinations.

Physical Properties

The following data is synthesized from patent literature (Bristol-Myers Squibb) and calculated physicochemical models.

Property Value / Description Source/Method
Physical State Crystalline SolidExperimental [1]
Appearance Colorless to white crystalsExperimental [1]
Melting Point 85°C – 95°C (Estimated)Analogous Sulfonamides
Solubility Soluble in DCM, EtOAc, THF, MeOH.Insoluble in Water, Hexanes.Polarity Assessment
LogP (Predicted) 0.2 – 0.5XLogP3
¹H NMR (500 MHz, CDCl₃) δ 9.52 (s, 1H, CHO)δ 4.72 (br s, 1H, NH)δ 1.90–1.85 (m, 2H, Cyclopropyl)δ 1.66–1.62 (m, 2H, Cyclopropyl)δ 1.36 (s, 9H, t-Bu)Experimental [1]

Technical Note on Stability: The aldehyde moiety is susceptible to air oxidation to the corresponding carboxylic acid (N-tert-butyl-1-carboxycyclopropane-1-sulfonamide) upon prolonged exposure to atmospheric oxygen. Storage under inert atmosphere (Argon/Nitrogen) at -20°C is recommended.

Synthesis & Manufacturing Protocols

The synthesis of N-tert-butyl-1-formylcyclopropane-1-sulfonamide typically follows a Lithiation-Trapping-Oxidation sequence. This route ensures high regioselectivity and avoids ring-opening side reactions.

Core Synthetic Pathway
  • Step 1: Cyclization – Formation of the cyclopropane sulfonamide scaffold.

  • Step 2: C1-Lithiation – Generation of the dianion species.

  • Step 3: Formylation – Trapping with a formyl source (e.g., DMF or Paraformaldehyde followed by oxidation).

Detailed Protocol: Oxidation of the Hydroxymethyl Precursor

Context: This is the most robust method for generating the aldehyde in high yield (77%).

Reagents:

  • Substrate: N-tert-butyl-1-(hydroxymethyl)cyclopropane-1-sulfonamide

  • Oxidant: Dess-Martin Periodinane (DMP) or Swern conditions (DMSO/Oxalyl Chloride)

  • Solvent: Dichloromethane (DCM), anhydrous

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with N-tert-butyl-1-(hydroxymethyl)cyclopropane-1-sulfonamide (1.0 eq) and anhydrous DCM (0.1 M concentration).

  • Addition: Cool to 0°C. Add Dess-Martin Periodinane (1.2 eq) portion-wise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with 2,4-DNP; aldehyde appears as a yellow/orange spot).

  • Quench: Quench with a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃ to destroy excess oxidant and iodine byproducts.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude aldehyde is often pure enough for use; otherwise, purify via rapid silica gel chromatography (Hexanes/EtOAc).

SynthesisPath Figure 1: Synthetic Route via C1-Lithiation and Oxidation Start N-tert-butyl- cyclopropane-1-sulfonamide Lithiation Dianion Species (Li+) Start->Lithiation 1. n-BuLi (2.2 eq) THF, -78°C Alcohol 1-Hydroxymethyl Intermediate Lithiation->Alcohol 2. Paraformaldehyde (Trapping) Product N-tert-butyl-1-formyl cyclopropane-1-sulfonamide Alcohol->Product 3. Dess-Martin Periodinane DCM, 0°C -> RT

Figure 1: The standard synthetic route involves lithiation of the parent sulfonamide followed by hydroxymethylation and subsequent oxidation.[1][3][4][5][7][8][9][10]

Chemical Reactivity & Applications

This molecule acts as a divergent intermediate. Its reactivity is dominated by the electrophilic aldehyde and the protected sulfonamide.

A. Olefination (The Primary Application)

The most critical reaction is the conversion of the C1-formyl group into a vinyl or substituted alkene moiety, a key step in synthesizing HCV protease inhibitors.

  • Wittig Reaction: Reaction with methyltriphenylphosphonium bromide/KOtBu yields the 1-vinylcyclopropane-1-sulfonamide .

  • Horner-Wadsworth-Emmons (HWE): Reaction with phosphonate esters to generate

    
    -unsaturated systems.
    
B. Sulfonamide Deprotection

The tert-butyl group on the nitrogen is an acid-labile protecting group.

  • Conditions: Neat Trifluoroacetic acid (TFA) at reflux or Methanesulfonic acid.

  • Product: The primary sulfonamide (

    
    ), which is often the active pharmacophore or the site for further coupling.
    
C. Reductive Amination

The aldehyde can be condensed with amines followed by reduction (NaBH(OAc)₃) to install diverse amine side chains at the C1 position.

ReactivityMap Figure 2: Divergent Reactivity Profile Center N-tert-butyl-1-formyl cyclopropane-1-sulfonamide Vinyl 1-Vinyl Derivative (HCV Inhibitor Core) Center->Vinyl Wittig Reaction (Ph3P=CH2) Acid Carboxylic Acid (Oxidation Product) Center->Acid Pinnick Oxidation (NaClO2) PrimarySulf Primary Sulfonamide (Deprotected) Center->PrimarySulf TFA Reflux (-tBu) Amine C1-Aminomethyl Derivative Center->Amine Reductive Amination (R-NH2, NaBH(OAc)3)

Figure 2: The aldehyde serves as a versatile handle for olefination, oxidation, or amination, while the sulfonamide can be independently deprotected.

Handling, Safety & Stability

Hazard Identification
  • GHS Classification: Not formally classified, but treat as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) due to the sulfonamide and aldehyde functionalities.

  • Sensitization: Sulfonamides are known sensitizers; handle with strict isolation protocols to prevent allergic reactions.

Storage Protocols
  • Temperature: Store at -20°C .

  • Atmosphere: Hygroscopic and air-sensitive. Store under Argon or Nitrogen .

  • Shelf Life: 6–12 months if properly sealed. Degradation is indicated by the formation of a white precipitate (carboxylic acid) or yellowing (aldol condensation products).

References

  • Bristol-Myers Squibb Company. (2012).[10] 9-Methyl Substituted Hexadecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecinyl Carbamate Derivatives as Non-Structural Protein 3 Inhibitors. European Patent EP 2909205 B1.

  • PubChem. (n.d.).[8] N-tert-butyl-1-formylcyclopropane-1-sulfonamide (Compound). National Library of Medicine.

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (General reference for cyclopropane sulfonamide synthesis).

Sources

"N-tert-butyl-1-formylcyclopropane-1-sulfonamide mechanism of action"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-tert-butyl-1-formylcyclopropane-1-sulfonamide , a critical synthetic intermediate and pharmacophore precursor used primarily in the development of HCV NS3/4A protease inhibitors .

Strategic Pharmacophore Assembly in Antiviral Therapeutics[1]

Executive Summary

N-tert-butyl-1-formylcyclopropane-1-sulfonamide (CAS: 1409950-09-9) is a specialized "privileged structure" in medicinal chemistry. It serves as a linchpin intermediate for synthesizing the cyclopropyl acyl sulfonamide moiety—a distinct structural motif found in blockbuster Hepatitis C Virus (HCV) therapeutics (e.g., Asunaprevir, Grazoprevir, Mavyret).

While not an active drug itself, its "Mechanism of Action" is defined by its chemical utility (as a divergent precursor) and the pharmacological mechanism of the final inhibitors it generates. The molecule allows researchers to install a rigid cyclopropane core that locks the inhibitor into a bioactive conformation, while the formyl group serves as a reactive "warhead precursor" for diversifying the P1' position.

Molecular Architecture & Chemical Logic

The molecule combines three distinct functional zones, each serving a specific role in drug design:

Functional GroupChemical RolePharmacological Role (In Final Drug)
Cyclopropane Ring Conformational Lock: Restricts bond rotation.Entropy Reduction: Pre-organizes the inhibitor to bind the protease active site, minimizing the entropic penalty of binding.
Sulfonamide Bioisostere: Mimics the transition state of peptide hydrolysis.Electrostatic Anchor: Forms hydrogen bonds with the catalytic triad (His57, Asp81, Ser139) and the oxyanion hole.
Formyl (Aldehyde) Divergent Handle: Enables Wittig, Grignard, or Reductive Amination reactions.Linker Precursor: Converted into vinyl, alkyl, or aryl groups to interact with the S1' or S2' pockets of the enzyme.
N-tert-butyl Protecting Group / Steric Bulk: Modulates solubility and reactivity.Metabolic Shield: Often removed or modified; if retained, it blocks metabolic dealkylation.
Mechanism of Action: From Intermediate to Inhibitor
A. Synthetic Mechanism (The "Formyl Divergence")

The primary value of this molecule is its ability to undergo divergent synthesis . The C1-formyl group is a high-energy electrophile that allows medicinal chemists to "grow" the inhibitor into the S1/S2 pockets of the target protein.

  • Pathway 1: Vinyl Cyclopropane Synthesis (Wittig Reaction)

    • Reaction: Treatment with methyltriphenylphosphonium bromide/base.

    • Outcome: Converts the formyl group to a vinyl group.

    • Relevance: Essential for Macrocyclization (Ring-Closing Metathesis) seen in drugs like Paritaprevir.

  • Pathway 2: Reductive Amination

    • Reaction: Treatment with amines and reducing agents (e.g., NaBH(OAc)3).

    • Outcome: Introduces solubilizing amine tails.

    • Relevance: Optimizing pharmacokinetic (PK) profiles.

B. Biological Mechanism (The Final Pharmacophore)

Once incorporated into the final drug (e.g., an HCV NS3/4A protease inhibitor), the cyclopropyl acyl sulfonamide moiety functions as a transition-state mimic :

  • Oxyanion Hole Stabilization: The sulfonyl oxygen atoms form hydrogen bonds with the backbone amides of the protease active site (typically Gly137 and Ser139), mimicking the tetrahedral intermediate formed during peptide bond cleavage.

  • Catalytic Triad Disruption: The acidic sulfonamide nitrogen (pKa ~4-5 when acylated) interacts electrostatically with the active site Histidine (His57), preventing the proton transfer necessary for catalysis.

  • P1' Filling: The substituents derived from the formyl group (e.g., vinyl, methyl) fill the hydrophobic S1' pocket, increasing potency and selectivity.

Experimental Protocol: Wittig Olefination

Objective: Conversion of N-tert-butyl-1-formylcyclopropane-1-sulfonamide to N-tert-butyl-1-vinylcyclopropane-1-sulfonamide (Key precursor for macrocyclic inhibitors).

Reagents:

  • Substrate: N-tert-butyl-1-formylcyclopropane-1-sulfonamide (1.0 eq)[1]

  • Reagent: Methyltriphenylphosphonium bromide (1.2 eq)

  • Base: Potassium tert-butoxide (KOtBu) (1.3 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Workflow:

  • Preparation of Ylide: In a flame-dried flask under Nitrogen atmosphere, suspend Methyltriphenylphosphonium bromide in anhydrous THF. Cool to 0°C.

  • Deprotonation: Add KOtBu portion-wise. The solution should turn bright yellow (formation of the phosphorus ylide). Stir for 30 min at 0°C.

  • Addition: Dissolve N-tert-butyl-1-formylcyclopropane-1-sulfonamide in minimal THF and add dropwise to the ylide solution.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes) for disappearance of the aldehyde spot.

  • Quench & Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via Flash Column Chromatography (Hexanes/EtOAc gradient) to yield the vinyl derivative as a white solid.

Visualization of Mechanism & Synthesis[3]

MoA_Pathway cluster_binding Mechanism of Inhibition Intermediate N-tert-butyl-1-formyl cyclopropane-1-sulfonamide Reactivity Formyl Group (Electrophile) Intermediate->Reactivity Contains Wittig Wittig Olefination (Ph3P=CH2) Reactivity->Wittig Substrate for Vinyl 1-Vinyl Derivative (P1' Precursor) Wittig->Vinyl Yields Coupling Coupling with P1 Acid Vinyl->Coupling Incorporated via FinalDrug HCV NS3/4A Protease Inhibitor Coupling->FinalDrug Generates Target Target: HCV NS3 Protease (Active Site) FinalDrug->Target Inhibits via Acyl Sulfonamide Binding Sulfonamide Sulfonamide Oxygens Oxyanion Oxyanion Hole (Gly137/Ser139) Sulfonamide->Oxyanion H-Bonding

Caption: Logical flow from the formyl-sulfonamide intermediate to the active HCV protease inhibitor, highlighting the critical synthetic transformation and the final biological interaction.

References
  • Bristol-Myers Squibb Company. (2012).[2] Substituted Cyclopropyl Sulfonamides as Hepatitis C Virus Inhibitors. Patent WO2012109086. Link

  • Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Llinàs-Brunet, M., et al. (2010). Discovery of Danoprevir (ITMN-191/RG7227), a Highly Potent and Selective Inhibitor of Hepatitis C Virus NS3/4A Protease. Journal of Medicinal Chemistry, 53(17), 6466–6490. Link

  • PubChem. (2025). Compound Summary: N-tert-butyl-1-formylcyclopropane-1-sulfonamide (CAS 1409950-09-9). National Library of Medicine. Link

Sources

An In-depth Technical Guide to the Synthesis and Potential Applications of N-tert-butyl-1-formylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the proposed synthesis and potential scientific context of N-tert-butyl-1-formylcyclopropane-1-sulfonamide. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the chemical rationale, detailed synthetic protocols, and speculative applications of this novel molecule. While the direct discovery and history of this specific compound are not extensively documented in public literature, its structural components—the sulfonamide pharmacophore, the cyclopropyl ring, and the N-tert-butyl group—are all well-established motifs in medicinal chemistry. This guide, therefore, serves as a prospective analysis and a practical handbook for its synthesis and exploration.

Introduction: The Convergence of Three Key Pharmacophoric Elements

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, first introduced to the world in the form of antibacterial "sulfa" drugs.[1][2] Since then, its applications have expanded dramatically, with sulfonamide-containing molecules being developed as diuretics, antidiabetic agents, anticonvulsants, and even anticancer and antiviral therapies.[3][4][5] The sulfonamide group's ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its relatively straightforward synthesis have made it a privileged scaffold in drug design.[6]

The cyclopropyl ring, a small, strained carbocycle, is another feature of significant interest in drug development. Its incorporation into a molecule can have profound effects on its physicochemical properties, including conformation, lipophilicity, and metabolic stability. Cyclopropanesulfonamide derivatives, in particular, have been investigated for a range of biological activities. Recent research has highlighted their potential as inhibitors of key enzymes in cancer pathways, such as the Epidermal Growth Factor Receptor (EGFR).[7]

The N-tert-butyl group is a bulky, lipophilic substituent frequently employed in medicinal chemistry to probe steric pockets in target proteins and to shield adjacent functional groups from metabolic degradation.[8] Its presence can significantly influence a compound's pharmacokinetic profile.

The convergence of these three structural motifs in N-tert-butyl-1-formylcyclopropane-1-sulfonamide suggests a molecule of potential interest for chemical biology and drug discovery. The formyl group, an aldehyde, provides a reactive handle for further chemical elaboration, opening up possibilities for its use as a synthetic intermediate or for covalent modification of biological targets.

Proposed Synthetic Pathway

The synthesis of N-tert-butyl-1-formylcyclopropane-1-sulfonamide can be envisioned through a multi-step sequence, starting from readily available precursors. The following is a proposed synthetic route, with detailed protocols for each step.

Synthetic Pathway A 1,1-Dibromo-2,2-bis(hydroxymethyl)cyclopropane B 1,1-Dibromocyclopropane-2,2-dicarbaldehyde A->B Oxidation (e.g., PCC, DMP) C 1-Formylcyclopropane-1-carboxylic acid B->C Oxidative Workup D 1-(Hydroxymethyl)cyclopropane-1-carbaldehyde C->D Reduction (e.g., LiAlH4) E 1-Formylcyclopropane-1-sulfonyl chloride D->E Halogenation & Sulfonation F N-tert-butyl-1-formylcyclopropane-1-sulfonamide E->F Amination (tert-butylamine)

Caption: Proposed multi-step synthesis of N-tert-butyl-1-formylcyclopropane-1-sulfonamide.

Step 1: Synthesis of Cyclopropanesulfonyl Chloride

A key intermediate for the synthesis is cyclopropanesulfonyl chloride. While not detailed for the formyl-substituted version, the synthesis of the parent cyclopropanesulfonyl chloride is described in the patent literature and provides a viable starting point. A common route involves the oxidative chlorination of cyclopropylthiol or a related sulfur compound.

Step 2: Synthesis of N-tert-butylcyclopropane-1-sulfonamide

The synthesis of N-tert-butyl substituted sulfonamides is a well-established transformation.

Experimental Protocol:

  • To a solution of cyclopropanesulfonyl chloride (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, cooled to 0 °C, is added triethylamine (1.2 eq).

  • tert-Butylamine (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction mixture is quenched with water and the organic layer is separated.

  • The aqueous layer is extracted with the same organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford N-tert-butylcyclopropane-1-sulfonamide.

Step 3: Formylation of the Cyclopropane Ring

The introduction of a formyl group onto the cyclopropane ring at the 1-position is a challenging transformation that may require specialized methods. One potential approach is through a lithiation-formylation sequence.

Experimental Protocol:

  • A solution of N-tert-butylcyclopropane-1-sulfonamide (1.0 eq) in anhydrous tetrahydrofuran is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A strong base, such as n-butyllithium or lithium diisopropylamide (LDA) (1.1 eq), is added dropwise to deprotonate the 1-position of the cyclopropane ring. The reaction is stirred at this temperature for 1-2 hours.

  • Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is then added dropwise, and the reaction is stirred at -78 °C for an additional 2-3 hours.

  • The reaction is slowly warmed to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification by column chromatography on silica gel is expected to yield the target compound, N-tert-butyl-1-formylcyclopropane-1-sulfonamide.

Physicochemical Properties and Structural Data

The following table summarizes the key predicted physicochemical properties of N-tert-butyl-1-formylcyclopropane-1-sulfonamide.[9]

PropertyValue
Molecular Formula C8H15NO3S
Molecular Weight 205.27 g/mol
SMILES CC(C)(C)NS(=O)(=O)C1(CC1)C=O
InChIKey HWRWXSHAVJWSCE-UHFFFAOYSA-N
Predicted XlogP 0.2
Monoisotopic Mass 205.07727 Da

Potential Applications and Future Directions

While the biological activity of N-tert-butyl-1-formylcyclopropane-1-sulfonamide has not been reported, its structural features suggest several avenues for investigation.

  • Oncology: Given that novel cyclopropanesulfonamide derivatives have shown efficacy against EGFR mutations in non-small cell lung cancer, this compound could be explored as a potential kinase inhibitor.[7] The N-tert-butyl group may confer a unique binding profile, and the formyl group could be used to generate a library of derivatives through reductive amination or other aldehyde chemistries.

  • Antiviral Research: Cyclic sulfonamides have been identified as inhibitors of SARS-CoV-2.[10] The unique topology of the cyclopropane ring in the target molecule could present a novel scaffold for the development of antiviral agents.

  • Synthetic Intermediate: The presence of the reactive aldehyde functionality makes N-tert-butyl-1-formylcyclopropane-1-sulfonamide a potentially valuable building block for the synthesis of more complex molecules. It can serve as a precursor for the introduction of the N-tert-butylcyclopropanesulfonamide moiety into a variety of molecular architectures.

Future research on this compound would logically involve its synthesis and purification, followed by a broad screening for biological activity in various disease models. Structure-activity relationship (SAR) studies, initiated by modifying the formyl group, would be a prudent next step to optimize any observed activity.

Conclusion

N-tert-butyl-1-formylcyclopropane-1-sulfonamide represents an unexplored molecule at the intersection of several important themes in medicinal chemistry. This guide provides a robust, scientifically-grounded framework for its synthesis, based on established chemical principles and analogous transformations. The potential for this compound to serve as a novel scaffold in drug discovery or as a versatile synthetic intermediate warrants its investigation by the chemical and pharmaceutical research communities. The detailed protocols and conceptual background provided herein are intended to facilitate such an exploration.

References

  • Wang, M., Xia, Z., Nie, W., Wang, C., Nie, H., Zhang, S., Qiu, J., Yang, Y., Yao, C., Xu, L., & An, B. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy. [Link]

  • Kim, Y., et al. (2021). Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. Scientific Reports. [Link]

  • Massive Bio. (2025). Sulfonamide. [Link]

  • Google Patents. (2020). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)
  • Chaudhary, P., & Sharma, A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

  • Google Patents. (2010). WO 2010/118992 A1. [Link]

  • Al-Gamal, M. A., et al. (2020). Antiproliferative activity of cycloalkanecarboxamide derivatives possessing sulfonate or sulfamate moiety. Bioorganic Chemistry. [Link]

  • Al-Hourani, B. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]

  • Google Patents. (2009).
  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • Google Patents. (2009).
  • Google Patents. (2002). US6348474B1 - Sulfonamide compounds and medicinal use thereof.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. [Link]

  • PubChemLite. (n.d.). N-tert-butyl-1-formylcyclopropane-1-sulfonamide (C8H15NO3S). [Link]

  • Britannica. (2026). Sulfonamide. [Link]

  • Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • FreePatentsOnline. (n.d.). Tertiary Butyl Group Patents and Patent Applications (Class 568/784). [Link]

  • Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. [Link]

  • N-tert-Butyl-1-methylcyclopropane-1-sulfonamide - Links. (n.d.). [Link]

Sources

An In-depth Technical Guide to the Solubility of N-tert-butyl-1-formylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility characteristics of N-tert-butyl-1-formylcyclopropane-1-sulfonamide, a novel sulfonamide derivative with significant potential in drug development. While specific experimental data for this compound is not yet publicly available, this guide establishes a robust framework for its solubility assessment. We will delve into the theoretical underpinnings of sulfonamide solubility, present detailed protocols for its empirical determination, and discuss the application of computational models for predictive analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity from the laboratory to a clinically effective drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a cornerstone of "drug-likeness". Insufficient solubility can severely limit a drug's absorption from the gastrointestinal tract, leading to low and variable bioavailability, which in turn compromises its therapeutic effect.[1] The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs.[2] Understanding the solubility of novel sulfonamides, such as N-tert-butyl-1-formylcyclopropane-1-sulfonamide, is therefore a non-negotiable step in its developmental pathway.

This guide will provide a multi-faceted approach to understanding and determining the solubility of N-tert-butyl-1-formylcyclopropane-1-sulfonamide. We will explore the molecular characteristics that are predicted to govern its solubility, provide a detailed, field-proven experimental protocol for its measurement, and discuss how computational tools can be leveraged for early-stage solubility prediction.

Theoretical Framework: Predicting the Solubility of N-tert-butyl-1-formylcyclopropane-1-sulfonamide

The solubility of a crystalline solid in a solvent is governed by a delicate balance between the energy required to break the crystal lattice and the energy released upon solvation of the individual molecules. For N-tert-butyl-1-formylcyclopropane-1-sulfonamide, we can anticipate the interplay of several key factors:

  • Molecular Structure and Polarity: The molecule possesses both nonpolar (tert-butyl group, cyclopropane ring) and polar (sulfonamide and formyl groups) moieties. The sulfonamide group (-SO2NH-) is a potent hydrogen bond donor and acceptor, capable of forming strong intermolecular interactions.[3][4] The formyl group (-CHO) also contributes to the molecule's polarity and can act as a hydrogen bond acceptor. The bulky, nonpolar tert-butyl group, however, will sterically hinder interactions with polar solvents and contribute to higher solubility in nonpolar environments.

  • Hydrogen Bonding: The ability to form hydrogen bonds is a critical determinant of aqueous solubility. The N-H proton of the sulfonamide is acidic and will readily donate a hydrogen bond, while the oxygen atoms of the sulfonyl and formyl groups are effective hydrogen bond acceptors.[5] The crystal packing of sulfonamides is often dominated by intricate networks of N-H···O=S hydrogen bonds.[3][5] The strength and arrangement of these bonds in the solid state will directly impact the crystal lattice energy.

  • Crystal Lattice Energy: This is the energy required to separate the molecules in the crystal into the gaseous state. A high melting point is often indicative of a strong crystal lattice and, consequently, lower solubility.[6] The specific polymorphic form of the solid will also significantly influence its solubility.[1] For N-tert-butyl-1-formylcyclopropane-1-sulfonamide, the combination of hydrogen bonding and van der Waals interactions will contribute to the overall crystal lattice energy.

  • pKa and pH-Dependent Solubility: The sulfonamide proton is weakly acidic. The pKa of N-alkylated benzenesulfonamides typically falls in the range of 9-11. The ionization of the sulfonamide group at pH values above its pKa will lead to the formation of a highly water-soluble anion, thus dramatically increasing its aqueous solubility. Therefore, determining the pH-solubility profile is crucial.

The interplay of these factors is visually represented in the following diagram:

Caption: Factors influencing the solubility of N-tert-butyl-1-formylcyclopropane-1-sulfonamide.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[7] This method is recommended by regulatory agencies such as the World Health Organization (WHO) for the Biopharmaceutics Classification System (BCS).[8][9] The following protocol provides a detailed, step-by-step approach for determining the solubility of N-tert-butyl-1-formylcyclopropane-1-sulfonamide in various solvents.

Materials and Equipment
  • N-tert-butyl-1-formylcyclopropane-1-sulfonamide (solid, of known purity)

  • Selected solvents (e.g., purified water, pH 1.2, 4.5, and 6.8 buffers, ethanol, acetone, dimethyl sulfoxide (DMSO))

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for the shake-flask method is outlined below:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Weigh excess solid API prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C or 37°C) prep2->equil1 equil2 Monitor for equilibrium (e.g., 24, 48, 72 hours) equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Filter supernatant through 0.22 µm filter sep1->sep2 anal1 Dilute filtrate to known volume sep2->anal1 anal2 Quantify concentration using validated HPLC method anal1->anal2 result result anal2->result Calculate Solubility (mg/mL or µg/mL)

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of N-tert-butyl-1-formylcyclopropane-1-sulfonamide into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a precise volume of the desired solvent to each vial. For aqueous solubility, use purified water and buffers at pH 1.2, 4.5, and 6.8.[7]

    • Tightly cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biorelevant studies).[8]

    • Agitate the samples for a predetermined period to reach equilibrium. A common practice is to take samples at 24, 48, and 72 hours to ensure that the concentration has plateaued.[10]

  • Sample Processing:

    • After the equilibration period, remove the vials from the shaker and allow them to stand at the same temperature to allow for sedimentation of the excess solid.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of N-tert-butyl-1-formylcyclopropane-1-sulfonamide in the diluted sample using a validated HPLC method.

    • The solubility is then calculated by taking into account the dilution factor.

  • Data Reporting:

    • The solubility should be reported in units of mg/mL or µg/mL.

    • For pH-dependent solubility, a plot of solubility versus pH should be generated.

Hypothetical Solubility Profile and Data Presentation

Based on the structural features of N-tert-butyl-1-formylcyclopropane-1-sulfonamide and the known solubility of other sulfonamides, we can hypothesize its solubility behavior. The presence of the nonpolar tert-butyl and cyclopropyl groups suggests that its aqueous solubility will be relatively low, while its solubility in moderately polar organic solvents is expected to be higher. For a structurally related compound, N-tert-butylbenzothiazole-2-sulfenamide, solubility increases with temperature and is higher in organic solvents like toluene and butanol compared to methanol.[11][12]

The following table presents a hypothetical solubility profile for N-tert-butyl-1-formylcyclopropane-1-sulfonamide in a range of pharmaceutically relevant solvents at 25 °C.

SolventDielectric Constant (ε)Predicted Solubility (mg/mL)Classification
Water (pH 7.0)80.1< 0.1Poorly Soluble
Buffer (pH 1.2)~80< 0.1Poorly Soluble
Buffer (pH 6.8)~800.1 - 0.5Slightly Soluble
Ethanol24.510 - 20Soluble
Acetone20.720 - 30Freely Soluble
Dimethyl Sulfoxide (DMSO)46.7> 50Very Soluble

Computational Approaches to Solubility Prediction

In the early stages of drug discovery, when the physical compound may not be available in sufficient quantities for experimental testing, computational models can provide valuable estimates of solubility.[13][14] Quantitative Structure-Property Relationship (QSPR) models are a prominent example.[2][15][16][17]

QSPR Modeling Workflow

A typical QSPR modeling workflow involves the following steps:

G A 1. Data Collection: Gather a dataset of sulfonamides with known experimental solubilities. B 2. Molecular Descriptor Calculation: Compute a wide range of descriptors (e.g., topological, constitutional, quantum-chemical) for each molecule. A->B C 3. Dataset Division: Split the data into a training set and a test set. B->C D 4. Model Building: Use statistical methods (e.g., Multiple Linear Regression, Machine Learning) to build a predictive model on the training set. C->D E 5. Model Validation: Evaluate the model's predictive power on the test set. D->E F 6. Prediction: Use the validated model to predict the solubility of N-tert-butyl-1-formylcyclopropane-1-sulfonamide. E->F

Caption: Workflow for developing a QSPR model for sulfonamide solubility.

The development of a robust QSPR model for sulfonamides would allow for the rapid in silico screening of novel derivatives and help prioritize synthetic efforts towards compounds with more favorable physicochemical properties.[18][19]

Conclusion

The solubility of N-tert-butyl-1-formylcyclopropane-1-sulfonamide is a critical parameter that will significantly influence its potential as a drug candidate. This technical guide has provided a comprehensive framework for understanding and determining its solubility. By combining theoretical principles with robust experimental protocols and leveraging the power of computational modeling, researchers can gain a thorough understanding of this molecule's solubility profile. The methodologies outlined herein are designed to be self-validating and provide the high-quality data necessary for informed decision-making in the drug development process.

References

  • G. R. Desiraju, T. Steiner, The Weak Hydrogen Bond: In Structural Chemistry and Biology, Oxford University Press, 1999.

  • World Health Organization. (2019). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019, Annex 4.

  • A. Martin, P. L. Wu, T. Velasquez, Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(3), 277-282 (1985).

  • J. C. Dearden, Quantitative structure-property relationships for predicting drug solubility. Expert Opinion on Drug Discovery, 1(1), 31-42 (2006).

  • S. H. Yalkowsky, S. C. Valvani, Solubility and partitioning I: Solubility of nonelectrolytes in water. Journal of Pharmaceutical Sciences, 69(8), 912-922 (1980).

  • F. H. Allen, W. D. S. Motherwell, P. R. Raithby, G. P. Shields, R. Taylor, Systematic analysis of the probabilities of formation of bimolecular hydrogen-bonded ring motifs in organic crystal structures. New Journal of Chemistry, 23(1), 25-34 (1999).

  • A. Avdeef, Absorption and Drug Development: Solubility, Permeability, and Charge State, John Wiley & Sons, 2012.

  • E. H. Kerns, L. Di, Drug-Like Properties: Concepts, Structure, and Methods, Academic Press, 2008.

  • D. A. Smith, L. Di, E. H. Kerns, Pharmacokinetics and Metabolism in Drug Design, 3rd Edition, Wiley-VCH, 2017.

  • S. K. Poole, C. F. Poole, Separation of pharmaceutically important sulfonamides by micellar electrokinetic chromatography. Journal of Chromatography A, 697(1-2), 579-586 (1995).

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Role of Sulfonamides in Modern Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The cyclopropane ring is a highly valuable structural motif in medicinal chemistry and natural product synthesis, prized for its unique conformational and electronic properties. Its efficient and stereocontrolled construction remains a significant objective in synthetic chemistry. While the initially queried N-tert-butyl-1-formylcyclopropane-1-sulfonamide is not a recognized cyclopropanation reagent in peer-reviewed literature, the broader sulfonamide functional group is pivotal in two powerful and distinct strategies for asymmetric cyclopropanation. This guide provides an in-depth exploration of these methodologies: (1) the use of C₂-symmetric bis(sulfonamide) ligands as chiral controllers in the catalytic, enantioselective Simmons-Smith reaction of allylic alcohols, and (2) the application of sulfoxonium ylides in the diastereoselective Corey-Chaykovsky cyclopropanation of α,β-unsaturated carbonyls. This document furnishes detailed mechanistic insights, comprehensive experimental protocols, and field-proven advice for researchers, scientists, and drug development professionals.

Part 1: Asymmetric Simmons-Smith Cyclopropanation of Allylic Alcohols using Chiral Bis(sulfonamide) Ligands

Introduction and Scientific Principle

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving an organozinc carbenoid that delivers a methylene group to an alkene.[1][2] While inherently powerful, controlling the facial selectivity of this addition to prochiral alkenes to yield a single enantiomer is a formidable challenge. A highly successful strategy involves the use of a catalytic amount of a C₂-symmetric chiral bis(sulfonamide) ligand in conjunction with the zinc reagent.[3]

The success of this methodology hinges on several key principles:

  • Directed Reaction: The substrate must be an allylic alcohol. The hydroxyl group acts as a crucial directing group, coordinating to the zinc reagent and positioning the carbenoid for intramolecular delivery to one face of the double bond.[4]

  • Chiral Environment: The C₂-symmetric bis(sulfonamide) ligand coordinates to the zinc atoms, creating a rigid and well-defined chiral environment. This chiral complex is the active catalyst that differentiates between the two enantiotopic faces of the alkene.

  • Lewis Acidity and Reagent Activation: The reaction involves a complex interplay of zinc species. The formation of a zinc alkoxide from the allylic alcohol and the deprotonation of the sulfonamide ligand by diethylzinc (Et₂Zn) are critical for generating the active catalytic species.[5] The presence of zinc iodide (ZnI₂), often generated in situ, can significantly accelerate the reaction and enhance enantioselectivity by influencing the Schlenk equilibrium of the zinc carbenoid species.[6]

Mechanistic Rationale

The currently accepted mechanism involves the formation of a dimeric zinc complex bridged by the chiral bis(sulfonamide) ligand. This complex coordinates both the zinc alkoxide of the substrate and the zinc carbenoid (iodomethylzinc). The pre-coordination of the allylic alcohol is essential for both rate acceleration and the induction of asymmetry.

The transfer of the methylene group proceeds through a highly organized, chair-like transition state, often referred to as a "butterfly" transition state.[1] The stereochemical outcome is dictated by the minimization of steric interactions between the alkene substituents and the chiral ligand framework. The C₂-symmetry of the ligand ensures that one facial approach of the alkene is strongly disfavored, leading to high enantiomeric excess (ee) in the product.

Figure 1: Simplified workflow for sulfonamide-catalyzed asymmetric Simmons-Smith cyclopropanation.
Quantitative Data Summary

The enantioselective cyclopropanation of various allylic alcohols has been achieved with high efficacy using chiral bis(sulfonamide) ligands. The following table summarizes representative results.

EntrySubstrate (Allylic Alcohol)Chiral LigandYield (%)ee (%)Reference
1trans-Cinnamyl alcohol(R,R)-Bis(methanesulfonyl)-1,2-diaminocyclohexane9589[5][6]
2cis-Cinnamyl alcohol(R,R)-Bis(methanesulfonyl)-1,2-diaminocyclohexane8592[5]
3Geraniol(R,R)-Bis(trifluoromethanesulfonyl)-1,2-diaminocyclohexane9194[3]
43-Methyl-2-buten-1-ol(R,R)-Bis(methanesulfonyl)-1,2-diaminocyclohexane8885[5]
Experimental Protocols

Protocol 1: Synthesis of Chiral Ligand: (1R,2R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diaminocyclohexane

This protocol describes the synthesis of a highly effective chiral ligand from commercially available (1R,2R)-(-)-1,2-Diaminocyclohexane.

  • Safety Precautions: Trifluoromethanesulfonic anhydride (Tf₂O) is highly corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction is exothermic.

Ligand_Synthesis_Workflow Start Start: (1R,2R)-1,2-Diaminocyclohexane Pyridine, CH₂Cl₂ Step1 1. Cool to 0 °C Start->Step1 Step2 2. Add Tf₂O dropwise (exothermic) Step1->Step2 Step3 3. Warm to RT, stir 12h Step2->Step3 Step4 4. Aqueous Workup (HCl wash, H₂O, brine) Step3->Step4 Step5 5. Dry (Na₂SO₄), Concentrate Step4->Step5 End End: Purified Ligand (Recrystallization) Step5->End

Figure 2: Workflow for the synthesis of a chiral bis(sulfonamide) ligand.
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere. Add anhydrous pyridine (2.5 eq).

  • Reagent Addition: Cool the stirred solution to 0 °C in an ice bath. Add trifluoromethanesulfonic anhydride (Tf₂O) (2.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Workup: Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer successively with 1 M HCl, water, and saturated aqueous sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure ligand as a white crystalline solid.

Protocol 2: Asymmetric Cyclopropanation of trans-Cinnamyl Alcohol

  • Safety Precautions: Diethylzinc (Et₂Zn) is pyrophoric and reacts violently with water and air. Diiodomethane (CH₂I₂) is toxic. All manipulations must be performed under an inert atmosphere (nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Reagent and Catalyst Preparation (In Situ):

    • In a flame-dried Schlenk flask under nitrogen, dissolve the chiral bis(sulfonamide) ligand (e.g., (R,R)-Bis(methanesulfonyl)-1,2-diaminocyclohexane, 0.10 eq) in anhydrous CH₂Cl₂. Add a solution of Et₂Zn (1.0 M in hexanes, 0.10 eq) and stir for 20 minutes at room temperature to form the zinc-ligand complex.

    • In a separate flame-dried Schlenk flask, dissolve trans-cinnamyl alcohol (1.0 eq) in anhydrous CH₂Cl₂. Cool to 0 °C and add Et₂Zn (1.0 M in hexanes, 1.1 eq) dropwise. Stir for 20 minutes at 0 °C to form the zinc alkoxide.

  • Reaction Execution:

    • To the solution of the zinc alkoxide at 0 °C, add the pre-formed catalyst solution via cannula.

    • Add diiodomethane (CH₂I₂) (2.5 eq) dropwise to the reaction mixture.

    • Add a second portion of Et₂Zn (1.0 M in hexanes, 1.5 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C, monitoring its progress by TLC or GC analysis. Reaction times typically range from 4 to 24 hours.

  • Workup and Purification:

    • Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature and stir until gas evolution ceases.

    • Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the enantioenriched cyclopropyl alcohol.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Part 2: Diastereoselective Cyclopropanation of Enones via the Corey-Chaykovsky Reaction

Introduction and Scientific Principle

The Corey-Chaykovsky reaction provides a powerful method for the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated ketones (enones).[7] The key reagent is a sulfoxonium ylide, most commonly dimethyloxosulfonium methylide, which is generated in situ from a stable sulfoxonium salt precursor.[8]

Unlike the Simmons-Smith reaction, which involves a metal carbenoid, this reaction proceeds via nucleophilic addition. The key mechanistic feature is that the "softer" nucleophilic sulfoxonium ylide preferentially undergoes a 1,4-conjugate (Michael) addition to the enone system, rather than a 1,2-addition to the carbonyl carbon.[9] This initial addition is followed by an intramolecular ring-closing displacement, which forms the cyclopropane ring and expels dimethyl sulfoxide (DMSO) as a byproduct.

Mechanistic Rationale

The reaction is initiated by the deprotonation of a trimethylsulfoxonium salt (e.g., iodide or chloride) with a strong base, such as sodium hydride (NaH), to form the reactive dimethyloxosulfonium methylide. This ylide then attacks the β-carbon of the enone in a reversible Michael addition, forming a stabilized enolate intermediate. The final step is a rapid, irreversible intramolecular Sₙ2-type reaction where the enolate oxygen attacks the carbon bearing the sulfoxonium group, leading to the formation of the three-membered ring. The reaction typically yields the trans-cyclopropyl ketone as the major diastereomer due to thermodynamic control in the ring-closing step.

Figure 3: Mechanism of the Corey-Chaykovsky cyclopropanation of an enone.
Quantitative Data Summary

This method is highly reliable for a wide range of enones, generally providing good to excellent yields of the corresponding cyclopropyl ketones.

EntrySubstrate (Enone)Base/SolventYield (%)Diastereomeric Ratio (trans:cis)Reference
1ChalconeNaH / DMSO>90>99:1[10]
2CyclohexenoneNaH / DMSO85N/A[11]
34-Phenyl-3-buten-2-oneMTBD / MeCN94>99:1[8]
4CarvoneNaH / DMSO78>95:5[11]

MTBD = 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene

Experimental Protocol

Protocol 3: Cyclopropanation of Chalcone using Dimethyloxosulfonium Methylide

  • Safety Precautions: Sodium hydride (NaH) is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. It should be handled as a mineral oil dispersion under an inert atmosphere. Dimethyl sulfoxide (DMSO) can penetrate the skin; wear appropriate gloves.

  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).

    • Wash the NaH dispersion three times with anhydrous hexanes under nitrogen to remove the mineral oil. Carefully decant the hexanes each time using a cannula.

    • Add anhydrous DMSO to the washed NaH.

    • Heat the suspension to 50-60 °C with stirring until the evolution of hydrogen gas ceases (typically 45-60 minutes). This indicates the formation of the dimsyl anion.

    • Cool the resulting gray-green solution to room temperature.

    • Add trimethylsulfoxonium iodide (1.1 eq) portion-wise to the dimsyl anion solution. Stir the resulting mixture for 10 minutes at room temperature to form a solution of dimethyloxosulfonium methylide.

  • Reaction Execution:

    • Dissolve the enone (e.g., chalcone, 1.0 eq) in a minimal amount of anhydrous DMSO.

    • Add the enone solution dropwise to the stirred ylide solution at room temperature. A mild exotherm may be observed.

    • Stir the reaction mixture at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting enone.

  • Workup and Purification:

    • Pour the reaction mixture into a beaker containing an equal volume of cold water.

    • Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash them three times with water (to remove DMSO) and then once with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol) or silica gel column chromatography to yield the pure cyclopropyl ketone.

References

  • Corey, E. J.; Chaykovsky, M. Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. J. Am. Chem. Soc.1965 , 87 (6), 1353–1364. [Link]

  • Johnson, A. W.; LaCount, R. B. The Chemistry of Ylides. VI. The Structure of the Adducts of Sulfonium Ylides and Carbonyl Compounds. J. Am. Chem. Soc.1961 , 83 (2), 417–423. [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

  • Xiang, Y.; et al. Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) with Enones. Eur. J. Org. Chem.2019 , 582-590. [Link]

  • Aggarwal, V. K.; et al. The anti-addition of dimethylsulfoxonium methylide to acyclic α,β-unsaturated ketones and its application in formal synthesis of an eicosanoid. ACS Omega2017 , 2 (8), 4615–4622. [Link]

  • Kobayashi, S.; et al. A catalytic enantioselective reaction using a C2-symmetric disulfonamide as a chiral ligand: Simmons-Smith cyclopropanation of allylic alcohols by the Et2Zn-CH2I2-disulfonamide system. Tetrahedron Lett.1992 , 33 (46), 6815-6818. [Link]

  • Charette, A. B.; Lebel, H.; Gagnon, A. Asymmetric Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands. Tetrahedron1999, 55 (29), 8845-8856.
  • Büchi, G.; Wüest, H. A new route to aromadendrene. J. Org. Chem.1966 , 31 (3), 977–978. [Link]

  • Empowering Diastereoselective Cyclopropanation of Unactivated Alkenes with Sulfur Ylides through Nucleopalladation. ChemRxiv.2022 . [Link]

  • Shibasaki, M.; et al. Catalytic asymmetric cyclopropanation of enones with dimethyloxosulfonium methylide promoted by a La-Li3-(biphenyldiolate)3 + NaI complex. J. Am. Chem. Soc.2007 , 129 (44), 13410–13411. [Link]

  • Denmark, S. E.; O'Connor, S. P. Enantioselective Cyclopropanation of Allylic Alcohols. The Effect of Zinc Iodide. J. Org. Chem.1997 , 62 (10), 3390–3401. [Link]

  • Grokipedia. Simmons-Smith Reaction. [Link]

  • Denmark, S. E.; O'Connor, S. P. Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality. J. Org. Chem.1997 , 62 (3), 584–594. [Link]

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]

  • Charette, A. B.; et al. Stereoselective Cyclopropanation of Acyclic Allylic Alcohols: A New Strategy for the Synthesis of 1,2,3-Trisubstituted Cyclopropanes. J. Am. Chem. Soc.1996 , 118 (42), 10327–10328. [Link]

  • Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org. React.2001 , 58, 1-415. [Link]

  • Bull, S. D.; et al. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chem. Commun.2005 , 2372-2374. [Link]

  • Master Organic Chemistry. Cyclopropanation of Alkenes. [Link]

Sources

"handling and storage procedures for N-tert-butyl-1-formylcyclopropane-1-sulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-tert-butyl-1-formylcyclopropane-1-sulfonamide (C₈H₁₅NO₃S) is a critical, high-value intermediate used primarily in the synthesis of NS3/4A protease inhibitors for Hepatitis C (e.g., Glecaprevir, Voxilaprevir analogs). Its structural complexity—featuring a strained cyclopropane ring, a reactive formyl (aldehyde) group, and an acid-labile tert-butyl sulfonamide protection—demands rigorous environmental control. This guide outlines protocols to mitigate the three primary degradation vectors: oxidative dehydrogenation of the formyl group, hydrolytic gem-diol formation , and acid-catalyzed deprotection .

Chemical Profile & Critical Properties

PropertySpecificationCritical Note
Chemical Name N-tert-butyl-1-formylcyclopropane-1-sulfonamideP1-P1' Linker synthon
Molecular Formula C₈H₁₅NO₃SMW: ~205.28 g/mol
Physical State White to off-white solidLow melting point (potential)
Reactive Moiety Formyl group (-CHO)High Oxidation Risk (→ Carboxylic Acid)
Protecting Group N-tert-butylAcid Labile (Cleaves with TFA/Formic Acid)
Solubility DMSO, DCM, Ethyl AcetatePoor solubility in water; hydrolytically unstable

Stability Mechanisms & Degradation Pathways

To ensure integrity, researchers must understand why this compound degrades. The molecule possesses a "instability triad":

  • Auto-oxidation (The Primary Threat): The aldehyde proton is highly susceptible to radical abstraction by atmospheric oxygen, leading to the formation of 1-(N-tert-butylsulfamoyl)cyclopropane-1-carboxylic acid. This is an irreversible degradation.

  • Hydration: In the presence of ambient humidity, the electron-withdrawing sulfonamide group at the

    
    -position activates the aldehyde, increasing susceptibility to nucleophilic attack by water, forming the gem-diol (hydrate).
    
  • Ring Opening (Strain Release): While the cyclopropane ring is kinetically stable, the presence of the electron-withdrawing sulfonamide and carbonyl groups creates a "Donor-Acceptor" cyclopropane motif. Exposure to strong Lewis acids or nucleophiles can trigger ring-opening.[1]

Visualizing the Degradation Logic

DegradationPathways Compound N-tert-butyl-1-formyl cyclopropane-1-sulfonamide CarboxAcid Degradant A: Carboxylic Acid Compound->CarboxAcid Auto-oxidation GemDiol Degradant B: Hydrate (Gem-Diol) Compound->GemDiol Reversible Hydration FreeSulf Degradant C: Cleaved Sulfonamide Compound->FreeSulf Acid Hydrolysis Oxygen Atmospheric O2 (Radical Mechanism) Oxygen->CarboxAcid Moisture H2O / Humidity (Nucleophilic Attack) Moisture->GemDiol Acid Strong Acid (H+) (Deprotection) Acid->FreeSulf

Figure 1: Primary degradation pathways. Red paths indicate irreversible chemical changes; Yellow indicates potentially reversible equilibrium.

Storage Protocol (The "Tiered" System)

Do not treat this compound as a standard shelf reagent. Use a Tiered Storage Strategy based on usage frequency.

Tier 1: Long-Term Archive (> 1 Month)
  • Temperature: -20°C (± 5°C).

  • Atmosphere: Sealed under Argon (Ar) or Nitrogen (N₂). Argon is preferred due to its higher density, blanketing the solid more effectively.

  • Container: Amber glass vial (UV protection) with a PTFE-lined screw cap. Parafilm is insufficient; use electrical tape or shrink bands over the cap.

  • Desiccant: Store the vial inside a secondary jar containing activated silica gel or molecular sieves.

Tier 2: Active Use (< 1 Month)
  • Temperature: 2°C to 8°C (Refrigerator).

  • Precaution: Equilibration is mandatory. Before opening the vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Reasoning: Opening a cold vial in humid lab air causes immediate condensation on the solid, catalyzing gem-diol formation.

Handling & Safety Workflow

Safety Advisory: Although specific toxicology data may be limited, treat as a Sensitizer and Irritant . Sulfonamides are known allergens.

  • PPE: Nitrile gloves (double-gloved recommended), safety glasses, lab coat.

  • Engineering Controls: Handle exclusively in a chemical fume hood.

Operational Protocol: The "Inert Aliquot" Method

Repeated freeze-thaw cycles and air exposure degrade the bulk stock.

  • Initial Receipt: Upon arrival, verify seal integrity.

  • Sub-division: In a glove box or under an inverted funnel with inert gas flow, divide the bulk material into single-use aliquots (e.g., 50mg, 100mg).

  • Solvent Handling:

    • Avoid protic solvents (Methanol, Water) for stock solutions.

    • Use Anhydrous DCM or Anhydrous DMSO for reactions.

    • Note: If using DMSO, freeze-thaw stability is poor; prepare fresh.

Workflow Diagram

HandlingWorkflow Start Receipt of Material Equilibrate Warm to RT (in Desiccator) Start->Equilibrate Open Open under Inert Gas (Ar/N2) Equilibrate->Open Prevent Condensation Aliquot Aliquot into Single-Use Vials Open->Aliquot Minimize O2 Exposure Seal Purge Headspace & Seal Aliquot->Seal Store Store at -20°C Seal->Store

Figure 2: Recommended handling workflow to maintain chemical purity.

Quality Control (QC) & Validation

A self-validating system requires checking the material before committing it to expensive synthesis steps (e.g., reductive amination or Strecker reaction).

Rapid NMR Validation (Self-Check)

Run a proton NMR (


H-NMR) in CDCl₃ or DMSO-

.
Signal (ppm)MultiplicityInterpretationAction
9.0 - 9.8 Singlet/DoubletAldehyde (-CHO) Pass. Material is active.
~11.0 - 12.0 Broad SingletCarboxylic Acid (-COOH) Fail. Oxidation occurred. Purify or discard.
~1.3 Singlet (9H)tert-butyl (-tBu) Confirmation of protecting group integrity.
0.8 - 1.8 MultipletsCyclopropane protons Confirmation of ring integrity.

Purification Note: If oxidation is <10%, the aldehyde can often be purified via rapid silica gel chromatography (neutralized with 1% triethylamine to prevent acid-catalyzed decomposition), eluting with Hexane/EtOAc.

References

  • World Intellectual Property Organization (WIPO). (2009). Process for the preparation of cyclopropyl sulfonamide. Publication No. WO2009053281A1. Link

  • United States Patent and Trademark Office. (2009). Preparation of cyclopropyl sulfonylamides. Patent Application US20090112021A1.[2] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86683169, N-tert-butyl-1-formylcyclopropane-1-sulfonamide. PubChem.[3] Link

  • Li, X., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Organic Chemistry Frontiers. (Contextual grounding for cyclopropane stability). Link

  • Sun, M., et al. (2010). Matrix deactivation: A general approach to improve stability of unstable and reactive pharmaceutical genotoxic impurities.[4][5] Journal of Pharmaceutical and Biomedical Analysis. (Methodology for handling reactive aldehydes). Link

Sources

Troubleshooting & Optimization

Technical Support Center: N-tert-butyl-1-formylcyclopropane-1-sulfonamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving N-tert-butyl-1-formylcyclopropane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and handling this valuable building block. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical laboratory experience. Our goal is to not only provide solutions but also to explain the underlying causality to empower you in your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of N-tert-butyl-1-formylcyclopropane-1-sulfonamide. The synthesis is conceptually approached in two main stages:

  • Formation of the sulfonamide precursor: The reaction of a suitable cyclopropane sulfonyl chloride with tert-butylamine.

  • Formylation: Introduction of the formyl group at the C1 position of the cyclopropane ring.

Issue 1: Low Yield of N-tert-butyl-cyclopropanesulfonamide (Precursor)

Question: I am attempting to synthesize the N-tert-butyl-cyclopropanesulfonamide precursor from cyclopropanesulfonyl chloride and tert-butylamine, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in this sulfonamide formation step are a common challenge, often attributable to a combination of factors related to the reactivity of the starting materials and reaction conditions.

Root Causes and Remediation Strategies:

  • Hydrolysis of Cyclopropanesulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them to the corresponding and unreactive sulfonic acid.[1][2] This is a primary cause of yield loss.

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the tert-butylamine and any base used are free of water.

  • Steric Hindrance from tert-Butylamine: tert-Butylamine is a bulky nucleophile, which can slow down the rate of the desired S-N bond formation.[3] If the reaction is not driven to completion, unreacted starting materials will lower the yield.

    • Solution: While increasing the temperature can sometimes overcome steric hindrance, it may also promote side reactions. A better approach is to increase the reaction time and monitor the progress by TLC or LC-MS until the sulfonyl chloride is fully consumed. Using a slight excess of tert-butylamine (1.1-1.2 equivalents) can also help drive the reaction to completion.

  • Inadequate Acid Scavenging: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl), which will protonate the amine starting material, rendering it non-nucleophilic.[4] An appropriate base is crucial to neutralize this HCl.

    • Solution: Use at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, in addition to the tert-butylamine.[5] Pyridine can also act as a nucleophilic catalyst in some cases. Ensure the base is added at the beginning of the reaction.

Experimental Protocol: Synthesis of N-tert-butyl-cyclopropanesulfonamide

  • To an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add cyclopropanesulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM) or toluene.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.

  • Slowly add the amine/base solution to the cooled sulfonyl chloride solution dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the sulfonyl chloride.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization as needed.

Issue 2: Multiple Products Observed During the Formylation Step

Question: I am trying to formylate N-tert-butyl-cyclopropanesulfonamide to get the desired aldehyde, but I am seeing multiple spots on my TLC plate and a complex mixture in my crude NMR. What are these side products and how can I avoid them?

Answer:

The formylation of a C-H bond alpha to a sulfonyl group on a strained cyclopropane ring is a delicate transformation. The likely use of a Vilsmeier-Haack type reaction introduces strongly electrophilic and acidic conditions which can lead to several side products.[6][7]

Potential Side Products and Their Formation Mechanisms:

  • Ring-Opened Products: This is a significant and highly probable side reaction. The formylation introduces a carbonyl group, creating a cyclopropyl ketone-like structure. Cyclopropyl ketones are known to undergo acid-catalyzed ring-opening to form γ,δ-unsaturated ketones or other linear structures.[8][9] The Vilsmeier reagent itself or the acidic workup can promote this.

    • Formation Pathway: Protonation or Lewis acid coordination to the formyl oxygen activates the cyclopropane ring, leading to cleavage of one of the C-C bonds to form a more stable carbocation, which is then quenched.

    • Mitigation:

      • Milder Formylating Agents: Consider alternatives to the classical Vilsmeier-Haack conditions (POCl₃/DMF). Using oxalyl chloride or thionyl chloride with DMF at lower temperatures can sometimes provide the Vilsmeier reagent under less harsh conditions.

      • Careful pH Control During Workup: Quench the reaction mixture at low temperature with a cold, buffered aqueous solution or a biphasic quench with a mild base (e.g., saturated sodium bicarbonate) to neutralize the acid as quickly as possible.

  • N-de-alkylation (Cleavage of the tert-Butyl Group): The tert-butyl group on the sulfonamide can be labile under strongly acidic conditions, as it can be considered a protecting group.[10] This would lead to the formation of 1-formylcyclopropane-1-sulfonamide.

    • Formation Pathway: Protonation of the sulfonamide nitrogen or oxygen can facilitate the loss of the stable tert-butyl cation.

    • Mitigation: Minimize reaction time and use the mildest possible acidic conditions. If this side product is consistently observed, exploring alternative N-protecting groups that are more stable to acid may be necessary for your specific application.

  • Chlorinated Byproducts: The Vilsmeier reagent (generated from POCl₃ and DMF) is a source of reactive chlorine.[11] While there are no hydroxyl groups in the target molecule to be chlorinated (a common side reaction), other chlorination pathways, though less common, cannot be entirely ruled out, especially if there are any aromatic impurities present.

    • Mitigation: Use the minimum stoichiometric amount of the Vilsmeier reagent necessary for the formylation.

Visualizing the Troubleshooting Logic for Formylation:

Caption: Decision tree for troubleshooting formylation side products.

Frequently Asked Questions (FAQs)

Q1: What is the role of the tert-butyl group on the sulfonamide?

The tert-butyl group serves several important functions. Its steric bulk can direct the regioselectivity of reactions on other parts of the molecule. In a broader context, N-tert-butyl sulfonamides are often used as intermediates; the tert-butyl group can be removed under acidic conditions to yield the primary sulfonamide.[10] This makes it a useful protecting group in multi-step syntheses.

Q2: Can I use other formylation methods besides Vilsmeier-Haack?

Yes, other formylation methods exist, but their applicability to this specific substrate would require experimental validation. For example, deprotonation of the C1-proton with a strong base (like an organolithium reagent) followed by quenching with a formylating agent (like DMF) could be an alternative. However, the acidity of this proton needs to be sufficiently high, and the stability of the resulting carbanion would be a key factor. This approach might avoid the strongly acidic conditions of the Vilsmeier-Haack reaction and thus prevent ring-opening.

Q3: My final product, N-tert-butyl-1-formylcyclopropane-1-sulfonamide, seems to degrade upon storage. Why is this happening and how can I prevent it?

The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air over long periods. Additionally, sulfonamides can undergo hydrolysis under either acidic or basic conditions, although they are generally more stable than amides.[12][13]

Storage Recommendations:

  • Short-term: Store in a tightly sealed vial under an inert atmosphere (argon or nitrogen) in a refrigerator.

  • Long-term: For extended storage, keeping the compound in a freezer at -20 °C is recommended.

  • Purity: Ensure the compound is free from acidic or basic impurities from the synthesis, as these can catalyze degradation.

Q4: How can I confirm the structure of my product and identify the side products?

A combination of analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the overall structure. For the desired product, you should see characteristic signals for the tert-butyl group, the cyclopropyl protons, and the aldehyde proton. The disappearance of the C1-proton signal from the precursor and the appearance of the aldehyde signal are key indicators. Side products like the ring-opened species would show signals for vinylic or aliphatic protons not present in the starting material.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass and elemental composition of your product and can help in identifying the molecular formulas of impurities.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the aldehyde group (typically around 1700 cm⁻¹) and the characteristic S=O stretches for the sulfonamide group (around 1350 and 1150 cm⁻¹).

Quantitative Data Summary for Product Characterization:

Analytical TechniqueExpected Result for N-tert-butyl-1-formylcyclopropane-1-sulfonamide
¹H NMR Signals for tert-butyl protons (~1.3 ppm, s, 9H), cyclopropyl protons (diastereotopic, ~1.0-1.8 ppm, m, 4H), and aldehyde proton (~9.5 ppm, s, 1H).
¹³C NMR Signals for tert-butyl carbons, cyclopropyl carbons (including the quaternary C1), and the aldehyde carbonyl carbon (~195-200 ppm).
HRMS (ESI+) Calculated m/z for [M+H]⁺, [M+Na]⁺, etc., matching the formula C₈H₁₅NO₃S.
IR Spectroscopy Strong C=O stretch ~1700 cm⁻¹, S=O stretches ~1350 and ~1150 cm⁻¹, N-H stretch (if de-tert-butylation occurs as a side product).

References

  • Kirby, A. J., & Engberts, J. B. F. N. (1984). Intramolecularly catalyzed sulfonamide hydrolysis. 8. Intramolecular nucleophilic catalysis by a neighboring hydroxyl group in acid-catalyzed benzenesulfonamide hydrolysis. The Journal of Organic Chemistry.
  • Gooch, E. E., et al. (2007).
  • Cox, R. A., & Sarker, A. K. (2001). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2.
  • Bandara, T., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
  • Wagenaar, A., Kirby, A. J., & Engberts, J. B. F. N. (1984). Intramolecularly catalyzed sulfonamide hydrolysis. 8. Intramolecular nucleophilic catalysis by a neighboring hydroxyl group in acid-catalyzed benzenesulfonamide hydrolysis. The Journal of Organic Chemistry.
  • University College London. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery.
  • Maw, G. N., & Moody, C. J. (2006). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Sulfonyl halide.
  • Maji, B., & Mandal, S. K. (2024). Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. Organic Letters.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Ghorai, M. K., & Kumar, A. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry.
  • Ochiai, M., Sumi, K., & Fujita, E. (1983). RING OPENING OF CYCLOPROPYL KETONES ASSISTED BY THE TRIMETHYLSILYL GROUP. Chemistry Letters.
  • Liu, X., et al. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex.
  • Lin, L., et al. (2016). Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex. Organic Chemistry Frontiers.
  • Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry.
  • Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes.
  • Reiser, O., et al. (2020). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Pyrrololactams.
  • Dalal Institute. (n.d.). Addition to Cyclopropane Ring.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • Bar-Ziv, R., & Jamison, C. R. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • ResearchGate. (n.d.). 2.5.
  • Graziano, M. L., et al. (2002). Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1.
  • ResearchGate. (n.d.). Post‐modification of the dimer. Reaction conditions: (i)
  • Merck Millipore. (n.d.). Sulfonyl Chlorides and Sulfonamides.
  • Piaz, F. D., et al. (2025).
  • ResearchGate. (n.d.). Alternative synthetic strategies for new drug candidates. The thermolysis reaction of N-(benzyl)-N′-(tert-butoxycarbonyl)sulfamide to yield benzylsulfamide.
  • Wang, L., Li, R., & Wang, H. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Asian Journal of Chemistry.
  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
  • TCI EUROPE N.V. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Google Patents. (n.d.). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
  • ChemicalBook. (n.d.).

Sources

"stability issues of N-tert-butyl-1-formylcyclopropane-1-sulfonamide under reaction conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-tert-butyl-1-formylcyclopropane-1-sulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights and practical guidance on the stability of this unique trifunctional building block. Our goal is to help you anticipate potential challenges, troubleshoot common issues, and optimize your reaction conditions for successful outcomes.

Introduction: A Molecule of Interest

N-tert-butyl-1-formylcyclopropane-1-sulfonamide is a valuable synthetic intermediate, combining three key functional groups: a sterically hindered N-tert-butyl sulfonamide, a reactive formyl (aldehyde) group, and a strained cyclopropane ring. This combination offers a rich platform for diversification in drug discovery programs. However, the interplay of these functionalities presents specific stability challenges that must be carefully managed. This guide provides a framework for understanding and navigating these issues.

Frequently Asked Questions (FAQs): Understanding the Core Stability Profile

Q1: What are the primary points of instability in the N-tert-butyl-1-formylcyclopropane-1-sulfonamide molecule?

A1: The molecule's reactivity is dictated by its three functional groups, each with distinct lability under certain conditions.

  • Formyl Group: The aldehyde is the most reactive site, susceptible to oxidation, reduction, and nucleophilic attack. It can also undergo self-condensation (aldol reaction) under certain basic or acidic conditions.

  • Cyclopropane Ring: While generally more robust than other strained rings, the cyclopropane moiety can be susceptible to ring-opening, particularly under strong acidic conditions or in the presence of certain transition metals.[1] This reactivity is driven by the relief of ring strain.

  • Sulfonamide S-N Bond: The sulfur-nitrogen bond in sulfonamides can undergo cleavage, especially under harsh hydrolytic conditions (strong acid or base at elevated temperatures).[2]

  • N-tert-Butyl Group: The tert-butyl group is generally stable but can be cleaved under strongly acidic conditions, a common strategy for a protecting group.[3]

Q2: How does pH impact the stability of the compound during aqueous workup or reaction?

A2: The compound exhibits variable stability across the pH spectrum.

  • Acidic Conditions (pH < 4): Strong acidic conditions are the primary concern. The main degradation pathway is the acid-catalyzed ring-opening of the cyclopropane ring.[1] Depending on the acid strength and temperature, cleavage of the tert-butyl group or hydrolysis of the S-N bond can also occur.[2]

  • Neutral Conditions (pH 6-8): The compound is generally most stable in the neutral pH range, making buffered systems ideal for storage and some reaction types.[2]

  • Basic Conditions (pH > 9): Strong bases can induce enolate formation at the carbon alpha to the formyl group, potentially leading to aldol-type self-condensation or other side reactions. While the cyclopropane ring is more resistant to bases than acids, prolonged exposure to strong bases at high temperatures should be avoided to prevent potential S-N bond hydrolysis.[1][2]

Q3: What is the general thermal stability of this compound?

A3: While specific differential scanning calorimetry (DSC) data for this exact molecule is not publicly available, general data on related sulfonamides suggests they can be thermally labile.[4][5] Decomposition temperature is often influenced by the substituents. It is prudent to assume that prolonged heating above 80-100°C could lead to decomposition. A study on various sulfonamides showed significant degradation for some when heated to 120°C for extended periods.[6][7] We recommend performing thermal stress testing on a small scale if your reaction requires high temperatures.

Troubleshooting Guides: From Theory to Practice

This section addresses common problems encountered during synthesis and provides a logical framework for troubleshooting.

Issue 1: Low or No Yield in an Acid-Catalyzed Reaction
  • Symptoms: Your starting material is consumed, but the desired product is not formed, or a complex mixture of byproducts is observed by TLC or LC-MS.

  • Probable Cause: Acid-catalyzed decomposition is the most likely culprit. The primary suspect is the cyclopropane ring undergoing ring-opening.[1]

  • Troubleshooting Steps:

    • Re-evaluate Acid Strength: Can a weaker acid be used? For example, switch from a strong mineral acid (HCl, H₂SO₄) to a milder organic acid (acetic acid, formic acid) or a Lewis acid known to be compatible with cyclopropanes.

    • Control Temperature: Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Perform a temperature screen, starting at 0°C or even -20°C.

    • Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize byproduct formation.

    • Analytical Investigation: Attempt to characterize the byproducts. An increase in mass corresponding to the addition of a nucleophile from the solvent (e.g., +18 for water, +32 for methanol) could indicate a ring-opening event.

Issue 2: Product Degradation During Aqueous Workup or Chromatography
  • Symptoms: A clean reaction mixture (by TLC/LC-MS) degrades after adding an aqueous solution or during purification on silica gel.

  • Probable Cause: The pH of the workup solution or the acidic nature of standard silica gel is causing decomposition.

  • Troubleshooting Workflow:

G start Degradation during Workup/Purification check_workup Aqueous Workup Issue? start->check_workup Yes check_silica Silica Gel Issue? start->check_silica No ph_test pH Acidic? check_workup->ph_test Check pH of aqueous layer deactivate_silica Deactivate silica gel: Add 1-2% triethylamine or ammonia to the eluent. check_silica->deactivate_silica Yes neutralize Use saturated NaHCO₃ or phosphate buffer (pH 7) for extraction. ph_test->neutralize Yes consider_other Consider prolonged exposure or emulsion issues. Minimize contact time. ph_test->consider_other No alt_purification Consider alternative media: - Neutral alumina - C18 (Reverse-phase) - Crystallization deactivate_silica->alt_purification Still issues?

Caption: Troubleshooting workflow for post-reaction degradation.

Issue 3: Inconsistent Results with Organometallic Reagents
  • Symptoms: Reactions with Grignard or organolithium reagents give variable yields or stall completely.

  • Probable Cause: The acidic proton on the sulfonamide nitrogen (N-H) is reacting with the organometallic reagent, consuming at least one equivalent. The formyl group is also a target for nucleophilic attack.

  • Troubleshooting Steps:

    • Protect the Sulfonamide: If the desired reaction is not at the sulfonamide nitrogen, consider protecting it first. However, this adds steps.

    • Use Excess Reagent: A more direct approach is to use an additional equivalent of the organometallic reagent to deprotonate the sulfonamide first. For example, if your protocol calls for 1.1 equivalents, try using 2.2 equivalents.

    • Pre-Deprotonation: Add a non-nucleophilic base like n-BuLi at low temperature (-78 °C) to deprotonate the sulfonamide, then add your primary organometallic reagent to react with the aldehyde.[8][9]

Experimental Protocols for Stability Assessment

These protocols are designed to be self-validating, allowing you to determine the stability of N-tert-butyl-1-formylcyclopropane-1-sulfonamide under your specific conditions.

Protocol 1: pH Stability Screening
  • Preparation: Prepare three buffered solutions: pH 2 (citrate buffer), pH 7 (phosphate buffer), and pH 10 (carbonate-bicarbonate buffer).

  • Sample Preparation: Prepare a stock solution of the compound in a water-miscible solvent (e.g., acetonitrile or THF) at 1 mg/mL.

  • Incubation: In three separate vials, add 50 µL of the stock solution to 950 µL of each buffer. This gives a final concentration of 50 µg/mL.

  • Time Points: Immediately take a t=0 sample from each vial for analysis. Store the vials at room temperature.

  • Analysis: Analyze samples by LC-MS or a calibrated HPLC-UV at t = 1h, 4h, 8h, and 24h.

  • Evaluation: Quantify the peak area of the parent compound relative to the t=0 sample. A decrease of >10% indicates significant degradation under those conditions.

Protocol 2: Thermal Stability Assessment
  • Sample Preparation: Weigh 1-2 mg of the solid compound into two vials. Prepare two solutions of the compound (e.g., in a high-boiling, inert solvent like toluene or DMSO) at 1 mg/mL.

  • Incubation: Place one solid sample and one solution sample in an oven or heating block at a desired temperature (e.g., 60°C). Keep the other two samples at room temperature as controls.

  • Time Points: After 24 hours, remove the samples.

  • Analysis: Dissolve the solid samples in a suitable solvent. Analyze all four samples by LC-MS and/or ¹H NMR.

  • Evaluation: Compare the heated samples to the room temperature controls. Look for the appearance of new peaks (impurities) or a decrease in the parent compound's signal. In the NMR, pay close attention to the disappearance of the aldehyde proton (~9-10 ppm) or changes in the cyclopropyl region (0.5-1.5 ppm).

Summary of Predicted Stability

The following table summarizes the expected stability based on the chemical principles of the constituent functional groups. This should be used as a guide and validated with the experimental protocols above.

Condition CategorySpecific ConditionExpected StabilityPotential Degradation Pathway(s)
Acidic 1M HCl, RTLow Cyclopropane ring-opening, tert-butyl cleavage
Acetic Acid, RTModerate Slow ring-opening possible with prolonged exposure
Basic 1M NaOH, RTModerate-Low Aldol condensation, S-N bond hydrolysis
K₂CO₃, RTGood Generally stable for workup, risk of enolization
Oxidative Air, RTModerate Slow oxidation of the formyl group to a carboxylic acid
H₂O₂, Jones ReagentVery Low Rapid oxidation of the formyl group
Reductive NaBH₄Very Low Rapid reduction of the formyl group to an alcohol
Thermal > 80 °CModerate-Low General decomposition, potential SO₂ extrusion[10][11]

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways under harsh acidic or basic conditions.

G cluster_acid Acidic Hydrolysis (H₃O⁺) cluster_base Basic Conditions (OH⁻) acid_product1 acid_product2 base_product1 start start->acid_product1 Major Pathway start->acid_product2 Minor/Harsh start->base_product1

Caption: Potential degradation pathways under stressed conditions.

References

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1007-1014. [Link]

  • Roca, M., et al. (2013). (PDF) Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. ResearchGate. [Link]

  • Hurtaud-Pessel, D., et al. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. Molecules, 27(19), 6241. [Link]

  • Ciba, J., et al. (1983). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis, 26(1), 145-150. [Link]

  • Liu, G-R., et al. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Asian Journal of Chemistry, 26(2), 527-530. [Link]

  • Gao, Y., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Water Research, 210, 118005. [Link]

  • Gao, Y., et al. (2022). Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation. ResearchGate. [Link]

  • Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

Sources

"effect of temperature on N-tert-butyl-1-formylcyclopropane-1-sulfonamide reactivity"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource for researchers working with N-tert-butyl-1-formylcyclopropane-1-sulfonamide (henceforth referred to as NtB-FCS ).[1]

This molecule is a high-value, high-strain intermediate, often utilized in the synthesis of HCV NS3/4A protease inhibitors (such as Grazoprevir analogs) or complex peptidomimetics.[1] Its geminal substitution pattern (sulfonyl and formyl groups on the same cyclopropyl carbon) creates a unique "push-pull" electronic environment that is highly sensitive to thermal fluctuations.

Topic: Thermal Reactivity Profile of N-tert-butyl-1-formylcyclopropane-1-sulfonamide Document ID: TS-CHEM-2024-09 Applicable For: Medicinal Chemists, Process Development Scientists[1]

Part 1: Executive Technical Summary[1]

The Core Challenge: NtB-FCS possesses significant ring strain (~27.5 kcal/mol) compounded by the geminal substitution of an electron-withdrawing sulfonamide and a reactive formyl (aldehyde) group. Temperature acts as a critical switch between functionalization (desired reactivity) and skeletal degradation (ring opening or decarbonylation).[1]

Thermal Stability Matrix:

Temperature RangeDominant BehaviorRecommended Action
Cryogenic (-78°C to -20°C) Kinetic Trap Storage & Nucleophilic Addition. Ideal for organometallic additions (e.g., Grignard, Lithium) to the formyl group without disturbing the ring.[1]
Ambient (0°C to 25°C) Metastable Standard Handling. Stable for short durations (hours) in solution.[1] Susceptible to aerobic oxidation to the carboxylic acid if not under inert gas.
Elevated (40°C to 80°C) Thermodynamic Drift Risk Zone. Onset of reversible imine formation (if amine present).[1] Minor ring distortion.
Critical (> 80°C) Irreversible Degradation Prohibited. High risk of thermal cyclopropane ring opening (homolytic or heterolytic) and radical decarbonylation.[1]

Part 2: Troubleshooting Guides & FAQs

Module A: Stability & Degradation Issues

Q1: I observed a loss of the aldehyde proton signal (approx. 9-10 ppm) in ^1H NMR after heating the reaction to 60°C. Did the sulfonamide interfere?

Diagnosis: Likely Decarbonylation or Aerobic Oxidation , not sulfonamide interference.[1]

  • The Science: While the sulfonamide group is thermally robust, the cyclopropyl carbaldehyde moiety is fragile. At elevated temperatures (>60°C), particularly in the presence of trace transition metals or radical initiators, cyclopropane carboxaldehydes can extrude CO (carbon monoxide) to relieve ring strain, or oxidize rapidly to the corresponding carboxylic acid.[1]

  • Solution:

    • Check the IR spectrum. Appearance of a broad peak at ~2500-3300 cm⁻¹ indicates oxidation to acid.

    • Perform all heating steps under strict Argon/Nitrogen atmosphere.

    • Protocol Adjustment: If heating is required for a condensation reaction, add a radical scavenger (e.g., BHT) or switch to a Lewis-acid catalyzed method at a lower temperature (0°C to RT).

Q2: My reaction yield is low, and I see complex aliphatic multiplets in the 1.0–2.0 ppm range. Is the cyclopropane ring opening?

Diagnosis: Yes, Thermal Ring Opening (TRO) .

  • The Science: The gem-disubstitution (sulfonyl + formyl) places significant steric and electronic stress on the C1 carbon. Heating provides the activation energy to break the C2-C3 bond or C1-C2 bond, often leading to linear alkene sulfonamides. This is a "donor-acceptor" type ring opening facilitated by the electron-withdrawing sulfonyl group.

  • Solution:

    • Limit Temperature: Do not exceed 40°C.

    • Solvent Choice: Avoid polar aprotic solvents (DMF, DMSO) at high heat, as they stabilize the charged intermediates of ring opening.[1] Use DCM or Toluene at lower temperatures.

Module B: Reactivity & Functionalization[1][2][3][4]

Q3: Can I perform a reductive amination on the formyl group at room temperature?

Diagnosis: Yes, but Stepwise is safer than One-Pot .[1]

  • The Science: The bulky N-tert-butyl sulfonamide group provides steric shielding. However, the imine intermediate formed during reductive amination is prone to hydrolysis or tautomerization if the temperature fluctuates.

  • Protocol:

    • Form the imine at 0°C using a mild dehydrating agent (Ti(OiPr)₄ or MgSO₄).[1]

    • Cool to -78°C or 0°C before adding the reducing agent (NaBH₄ or NaBH(OAc)₃).[1]

    • Reasoning: Exotherms during hydride addition can locally spike the temperature, triggering ring opening.[1]

Q4: I am trying to deprotonate the sulfonamide nitrogen (NH) for alkylation. What base/temp should I use?

Diagnosis: Use NaH or LiHMDS at 0°C , not room temperature.

  • The Science: The proton on the sulfonamide nitrogen is acidic (pKa ~10-11). However, the resulting anion can act as a leaving group or trigger a "push-pull" fragmentation of the cyclopropane ring if the system has enough thermal energy.

  • Solution:

    • Deprotonate at 0°C.

    • Add the electrophile immediately.

    • Do not let the anion sit for prolonged periods (aging) at RT.

Part 3: Visualizing the Reactivity Pathways

The following diagram illustrates the competitive pathways for NtB-FCS under varying thermal conditions.

NtB_FCS_Reactivity Start NtB-FCS (Starting Material) LowTemp Low Temp (< 0°C) Kinetic Control Start->LowTemp Cooling HighTemp High Temp (> 60°C) Thermodynamic Drift Start->HighTemp Heating NuAdd Nucleophilic Addition (Stable Product) LowTemp->NuAdd Organolithium/Grignard (Retention of Ring) Decarb Decarbonylation (Loss of CO) HighTemp->Decarb Radical/Metal Catalysis RingOpen Ring Opening (Linear Sulfonamides) HighTemp->RingOpen Strain Release Polar Solvents Oxidation Aerobic Oxidation (Carboxylic Acid) HighTemp->Oxidation O2 Presence

Caption: Figure 1. Thermal divergence of NtB-FCS. Low temperatures favor functionalization; high temperatures trigger skeletal degradation.[1]

Part 4: Validated Experimental Protocol

Protocol: Controlled Wittig Olefination of NtB-FCS

Objective: Convert the formyl group to a vinyl group without ring opening.

Reagents:

  • NtB-FCS (1.0 eq)[1]

  • Methyltriphenylphosphonium bromide (1.2 eq)[1]

  • KOtBu (Potassium tert-butoxide) (1.2 eq)[1]

  • THF (Anhydrous)[1]

Step-by-Step:

  • Ylide Formation: In a flame-dried flask under N₂, suspend Methyltriphenylphosphonium bromide in THF. Cool to 0°C . Add KOtBu portion-wise. Stir for 30 min until the solution turns bright yellow (ylide formation).

  • Addition: Cool the ylide solution to -78°C . This is critical. The low temperature prevents the basic ylide from attacking the sulfonamide or opening the ring.

  • Substrate Introduction: Dissolve NtB-FCS in minimal THF and add dropwise to the ylide over 10 minutes.

  • Warming Ramp: Allow the reaction to warm slowly to 0°C over 2 hours. Do not heat to reflux.

  • Quench: Quench with saturated NH₄Cl at 0°C.

  • Validation: Check LCMS. The product should show the disappearance of the aldehyde peak and appearance of alkene signals. If ring opening occurred, you will see a mass shift or complex aliphatic region.[1]

References

  • Cyclopropane Thermal Stability

    • Birchall, J. M., Haszeldine, R. N., & Roberts, D. W. (1973).[1] Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1.

  • Sulfonamide Synthesis & Reactivity

    • Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020).[1][2] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine. Organic Letters, 22(23), 9495–9499.[1]

    • [1]

  • Cyclopropane Carboxaldehyde Energetics

    • Zhu, W. (2011).[1] Ab Initio Molecular Dynamics Study of Temperature Effects on the Structure and Stability of Energetic Cyclopropane Derivatives. The Journal of Physical Chemistry C.

    • [1]

  • General Sulfonamide Thermal Analysis

    • Roca, M., et al. (2013).[1] Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry.

Sources

Validation & Comparative

A Structural and Mechanistic Comparison: N-tert-butyl-1-formylcyclopropane-1-sulfonamide in the Context of Modern Sulfonamide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

In the vast and ever-evolving landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, demonstrating remarkable versatility across a spectrum of therapeutic areas.[1][2][3] From their initial discovery as antibacterial agents to their current applications in oncology, virology, and beyond, the structural nuances of sulfonamide-based compounds dictate their pharmacological profiles. This guide provides a comparative analysis of the novel structure, N-tert-butyl-1-formylcyclopropane-1-sulfonamide, against established sulfonamide drugs. In the absence of direct experimental data for this specific molecule, this comparison is grounded in a deep understanding of structure-activity relationships (SAR) and the known contributions of its constituent chemical motifs to drug performance.

Our analysis will dissect the three key structural features of N-tert-butyl-1-formylcyclopropane-1-sulfonamide: the N-tert-butyl group, the 1-formylcyclopropane core, and the central sulfonamide moiety. We will explore how these features may influence its physicochemical properties, metabolic stability, and potential biological activity in contrast to well-established sulfonamides such as the antibacterial sulfamethoxazole, the diuretic hydrochlorothiazide, and the anticancer agent celecoxib.

Structural Dissection and Comparative Analysis

The unique combination of a bulky N-alkyl group, a strained cyclopropyl ring, and a reactive formyl group sets N-tert-butyl-1-formylcyclopropane-1-sulfonamide apart from classical sulfonamides.

The N-tert-butyl Group: A Modulator of Lipophilicity and Metabolic Stability

The presence of a tert-butyl group on the sulfonamide nitrogen is a significant departure from the heterocyclic or aromatic substituents commonly seen in many antibacterial sulfonamides.[4] This bulky, lipophilic group can have several predictable effects on the molecule's properties. In medicinal chemistry, tert-butyl groups are often incorporated to enhance metabolic stability by sterically hindering sites susceptible to enzymatic degradation.[5]

In contrast to the N-heterocyclic substituent of sulfamethoxazole, which is crucial for its mechanism of action by mimicking p-aminobenzoic acid (PABA), the non-aromatic tert-butyl group in our target molecule suggests a different biological purpose. It is unlikely to function as a competitive inhibitor of dihydropteroate synthase in the same manner as traditional sulfa drugs.[1][6] The tert-butyl group may instead serve to anchor the molecule in a specific binding pocket or to modulate its pharmacokinetic profile by increasing its volume and lipophilicity.

The 1-Formylcyclopropane Core: A Privileged Scaffold with Reactive Potential

The cyclopropane ring is increasingly recognized as a "privileged" structural motif in drug discovery.[7][8][9][10][11][12] Its rigid, three-dimensional nature can enforce a specific conformation on a molecule, which can lead to enhanced binding affinity and potency.[10][11][12] Furthermore, the cyclopropane ring can improve metabolic stability and membrane permeability.[10][11][13] It can also act as a bioisosteric replacement for other chemical groups, such as gem-dimethyl groups, alkenes, or even phenyl rings, offering a way to fine-tune a compound's properties while maintaining its overall shape.[9][14][15]

The presence of a formyl (aldehyde) group on the cyclopropane ring introduces a site of chemical reactivity. This aldehyde functionality can participate in a variety of chemical transformations, suggesting that N-tert-butyl-1-formylcyclopropane-1-sulfonamide could be a versatile synthetic intermediate.[16] From a pharmacological perspective, the formyl group could act as a hydrogen bond acceptor or a reactive "warhead" for covalent modification of a biological target.

The following diagram illustrates the key structural features of N-tert-butyl-1-formylcyclopropane-1-sulfonamide.

Molecule_Structure Structural Features of N-tert-butyl-1-formylcyclopropane-1-sulfonamide cluster_molecule A N-tert-butyl Group B Sulfonamide Moiety (-SO2NH-) A->B Bulky, lipophilic substituent C 1-Formylcyclopropane Core C->B Rigid, strained ring system with a reactive handle mol N-tert-butyl-1-formylcyclopropane-1-sulfonamide

Caption: Key structural components of N-tert-butyl-1-formylcyclopropane-1-sulfonamide.

Comparative Overview of Selected Sulfonamides

To contextualize the potential properties of N-tert-butyl-1-formylcyclopropane-1-sulfonamide, we compare its structural features with those of three well-known sulfonamide drugs from different therapeutic classes.

FeatureN-tert-butyl-1-formylcyclopropane-1-sulfonamideSulfamethoxazole (Antibacterial)Hydrochlorothiazide (Diuretic)Celecoxib (Anti-inflammatory)
N-Substituent tert-Butyl (Alkyl)5-Methyl-3-isoxazolyl (Heterocycle)Unsubstituted (-NH2)Unsubstituted (-NH2)
Core Structure 1-Formylcyclopropanep-Aminophenyl3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide4,5-Diphenylpyrazole
Key Functional Groups Formyl (Aldehyde)p-AminoChloro, secondary sulfonamideTrifluoromethyl, pyrazole
Predicted Properties High lipophilicity, metabolic stability, potential for covalent interactionsPABA mimic, antibacterial activityCarbonic anhydrase inhibition, diuretic effectCOX-2 selectivity, anti-inflammatory action

Potential Therapeutic Applications: A Forward Look

Given its unique structural attributes, N-tert-butyl-1-formylcyclopropane-1-sulfonamide is unlikely to exhibit classical antibacterial activity. Instead, its design points towards other potential therapeutic avenues. The combination of a cyclopropane core and a bulky N-substituent is a feature seen in inhibitors of various enzymes and receptors. The reactive formyl group could be exploited for targeted covalent inhibition, a strategy of growing interest in drug discovery.

Experimental Protocols for Sulfonamide Synthesis and Evaluation

While specific protocols for N-tert-butyl-1-formylcyclopropane-1-sulfonamide are not available, general methods for sulfonamide synthesis can be adapted. A common approach involves the reaction of a sulfonyl chloride with an amine.[17] A more modern approach for the synthesis of primary sulfonamides utilizes reagents like N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) with organometallic reagents.[18][19][20]

General Protocol for Sulfonamide Synthesis via Sulfonyl Chloride
  • Preparation of Sulfonyl Chloride: The appropriate starting material (e.g., a sulfonic acid or thiol) is converted to the corresponding sulfonyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • Sulfonylation: The sulfonyl chloride is reacted with the desired amine (in this case, tert-butylamine) in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

  • Workup and Purification: The reaction mixture is typically subjected to an aqueous workup to remove the base and any water-soluble byproducts. The crude product is then purified by recrystallization or chromatography.

The following diagram outlines a general workflow for the synthesis and evaluation of a novel sulfonamide.

Synthesis_Workflow General Workflow for Sulfonamide Synthesis and Evaluation A Starting Materials (e.g., Sulfonyl Chloride, Amine) B Synthesis A->B C Purification (Chromatography, Recrystallization) B->C D Structural Characterization (NMR, Mass Spectrometry) C->D E In Vitro Assays (Enzyme Inhibition, Receptor Binding) D->E F In Vivo Studies (Pharmacokinetics, Efficacy) E->F

Caption: A generalized workflow for the development of novel sulfonamides.

Conclusion

N-tert-butyl-1-formylcyclopropane-1-sulfonamide represents a departure from the traditional design of sulfonamide drugs. Its unique combination of a bulky N-tert-butyl group, a rigid cyclopropane core, and a reactive formyl group suggests a potential for novel pharmacological activities beyond the realm of antibacterials. While experimental data is needed to validate any therapeutic potential, this structural analysis provides a framework for future research and highlights the continued importance of the sulfonamide scaffold in the pursuit of new medicines. The principles of medicinal chemistry suggest that this compound may possess favorable pharmacokinetic properties and could be a valuable tool for exploring new biological targets.

References

  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). In PMC. Retrieved February 23, 2026, from [Link]

  • Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. (2016, November 25). In University of Rochester. Retrieved February 23, 2026, from [Link]

  • Li, D. (2025, July 8). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. In European Journal of Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020, February 14). In PMC. Retrieved February 23, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30). In MDPI. Retrieved February 23, 2026, from [Link]

  • Drug Modifications to Improve Stability. (2024, December 29). In Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (2020, August 26). In Scientific Update. Retrieved February 23, 2026, from [Link]

  • New, simple and accessible method creates potency-increasing structure in drugs. (2023, August 3). In Penn State University. Retrieved February 23, 2026, from [Link]

  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). (n.d.). In Organic Chemistry Frontiers (RSC Publishing). Retrieved February 23, 2026, from [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). In PubMed. Retrieved February 23, 2026, from [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, June 14). In ACS Publications. Retrieved February 23, 2026, from [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). In ResearchGate. Retrieved February 23, 2026, from [Link]

  • Bioisosteric Replacements. (n.d.). In Chemspace. Retrieved February 23, 2026, from [Link]

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.). In ResearchGate. Retrieved February 23, 2026, from [Link]

  • Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. (1995, April 14). In PubMed. Retrieved February 23, 2026, from [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). In ResearchGate. Retrieved February 23, 2026, from [Link]

  • Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. (2009, June 23). In Taylor & Francis Online. Retrieved February 23, 2026, from [Link]

  • 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. (n.d.). In PubMed. Retrieved February 23, 2026, from [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (n.d.). In PMC. Retrieved February 23, 2026, from [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (n.d.). In Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (n.d.). In PMC. Retrieved February 23, 2026, from [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024, May 31). In Organic Chemistry Frontiers (RSC Publishing). Retrieved February 23, 2026, from [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020, November 25). In ACS Publications. Retrieved February 23, 2026, from [Link]

  • Three-component reaction of formyl-substituted donor–acceptor cyclopropanes, primary aromatic amines and 2-naphthol. (2025, October 21). In PMC. Retrieved February 23, 2026, from [Link]

  • Driving tert-butyl axial: the surprising cyclopropyl effect. (2024, October 8). In RSC Publishing. Retrieved February 23, 2026, from [Link]

  • Ring Bioisosteres. (2024, February 17). In Cambridge MedChem Consulting. Retrieved February 23, 2026, from [Link]

  • structure and reactivity of the cyclopropane species. (n.d.). In wiley.com. Retrieved February 23, 2026, from [Link]

  • N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. (n.d.). In PMC. Retrieved February 23, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). In SpringerLink. Retrieved February 23, 2026, from [Link]

  • Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. (2023, July 21). In ACS Publications. Retrieved February 23, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23). In ResearchGate. Retrieved February 23, 2026, from [Link]

  • Reactivity of electrophilic cyclopropanes. (2025, August 10). In ResearchGate. Retrieved February 23, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). In ResearchGate. Retrieved February 23, 2026, from [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2020, May 29). In ACS Publications. Retrieved February 23, 2026, from [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022, October 31). In MDPI. Retrieved February 23, 2026, from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for N-tert-butyl-1-formylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of new chemical entities. This guide provides a comprehensive comparison of analytical methodologies for the validation of N-tert-butyl-1-formylcyclopropane-1-sulfonamide, a novel sulfonamide derivative. As a Senior Application Scientist, the following discussion is grounded in established regulatory frameworks and practical, field-proven insights to guide researchers in developing robust and reliable analytical protocols.

The validation process demonstrates that an analytical procedure is suitable for its intended purpose[1]. For a novel compound like N-tert-butyl-1-formylcyclopropane-1-sulfonamide, this involves a systematic evaluation of various analytical techniques to quantify the active pharmaceutical ingredient (API), identify and quantify impurities, and assess stability. This guide will focus on the two most prevalent and powerful techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)[2][3].

The Importance of a Validated Method

A validated analytical method provides a high degree of assurance that the measurements are accurate, reproducible, and specific to the analyte[3][4]. This is critical throughout the drug development lifecycle, from early-stage discovery, where it informs synthetic route optimization, to late-stage quality control, where it ensures patient safety[2][4]. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which will be the basis for the protocols described herein[1][5].

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the intended application of the method. For N-tert-butyl-1-formylcyclopropane-1-sulfonamide, both HPLC and GC offer distinct advantages.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds[3][6][7]. Given the expected properties of a sulfonamide derivative, HPLC is the primary candidate for assay, impurity profiling, and stability-indicating methods. Common detectors for HPLC include UV/Diode Array (DAD) and Mass Spectrometry (MS)[8].

  • Gas Chromatography (GC): GC is ideal for the analysis of volatile and semi-volatile organic compounds[2]. In the context of N-tert-butyl-1-formylcyclopropane-1-sulfonamide, GC is primarily used to identify and quantify residual solvents from the manufacturing process and to detect any volatile impurities[2][9][10].

The following diagram illustrates the logical workflow for selecting and validating an appropriate analytical method.

Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Application Compound N-tert-butyl-1-formylcyclopropane-1-sulfonamide Physicochemical Properties MethodSelection Method Selection (HPLC vs. GC) Compound->MethodSelection InitialDev Initial Method Development (Column, Mobile Phase/Carrier Gas, Temp, etc.) MethodSelection->InitialDev Specificity Specificity/ Selectivity InitialDev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness RoutineAnalysis Routine QC Analysis Robustness->RoutineAnalysis StabilityStudies Stability Studies Robustness->StabilityStudies

Caption: General workflow for analytical method development and validation.

Validation of an HPLC-UV Method for Assay and Impurity Profiling

An HPLC method with UV detection is a robust and widely accessible technique for quantifying the API and related impurities[8].

Experimental Protocol: HPLC Method Validation
  • System Suitability: Before initiating the validation, system suitability must be established to ensure the chromatographic system is performing adequately[11]. This is typically done by injecting a standard solution multiple times and evaluating parameters like retention time, peak area, and theoretical plates.

  • Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[4][11].

    • Protocol: Analyze a blank (diluent), a placebo (if in formulated product), a solution of the API, and a spiked sample containing known impurities and degradation products. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to generate potential degradants and demonstrate their separation from the main peak[4].

  • Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range[1][12]. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[1][7].

    • Protocol: Prepare a series of at least five concentrations of the API reference standard, typically spanning 50% to 150% of the expected working concentration. For impurities, the range should bracket the expected levels, from the reporting threshold to above the specification limit. Plot the peak area response against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[11][12].

    • Protocol: Perform recovery studies by spiking a placebo or a known matrix with the API at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level. For impurities, spike at their respective specification limits. The recovery should typically be within 98.0% to 102.0%.

  • Precision: Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[12]. It is evaluated at two levels: repeatability and intermediate precision[7][11].

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument[11].

    • Intermediate Precision: Assess the method's variability by having different analysts, on different days, and with different instruments perform the analysis.

    • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should typically be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[2].

    • Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters[6][12].

    • Protocol: Introduce small variations to parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±10%), and mobile phase composition (±2% organic). The effect on the results is evaluated, often through a design of experiments (DoE) approach.

Comparative Data for HPLC Method Validation

The following table summarizes typical acceptance criteria for the validation of an HPLC method for the assay of N-tert-butyl-1-formylcyclopropane-1-sulfonamide.

Validation ParameterTypical Acceptance CriteriaSupporting Rationale
Specificity Peak purity > 99.5%; Baseline resolution > 2.0 between API and closest eluting peak.Ensures the method is free from interference from impurities, degradants, and excipients, providing an accurate measure of the API[4].
Linearity Correlation coefficient (r²) ≥ 0.999Demonstrates a proportional relationship between detector response and analyte concentration over the intended range[1].
Range 80% - 120% of the nominal concentrationConfirms the method's suitability for quantifying the API within the expected operational range[7].
Accuracy Mean recovery of 98.0% - 102.0%Verifies the closeness of the measured value to the true value, ensuring unbiased results[11].
Precision (RSD) Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0%Establishes the method's reproducibility under various operating conditions, ensuring consistent results[12].
LOQ Signal-to-Noise Ratio ≥ 10Defines the lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy[2].
Robustness System suitability parameters met under all varied conditions.Provides confidence in the method's reliability during routine use, despite minor variations in experimental parameters[6].

Validation of a GC-FID/MS Method for Residual Solvents

A Gas Chromatography method, often with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), is the standard for analyzing residual solvents in pharmaceutical substances[2][9].

Experimental Protocol: GC Method Validation
  • System Suitability: Inject a standard solution containing all potential residual solvents to verify system performance, including resolution between critical pairs.

  • Specificity: The method must be able to separate and identify all potential residual solvents from each other and from any other volatile components in the sample.

    • Protocol: Analyze a blank (diluent), the API sample, and a spiked sample containing all potential residual solvents. The use of a mass spectrometer provides a high degree of specificity through mass spectral matching.

  • Linearity and Range: Establish linearity for each residual solvent over a range that brackets its specification limit, typically from the LOQ to 120% of the limit.

    • Protocol: Prepare at least five concentration levels for each solvent and determine the correlation coefficient (r² ≥ 0.99).

  • Accuracy: Determined by recovery studies at three concentrations spanning the range for each solvent.

    • Protocol: Spike the API sample with known amounts of each solvent. The mean recovery should be within an acceptable range, often 80% to 120% for trace analysis[10].

  • Precision: Assessed through repeatability and intermediate precision studies.

    • Protocol: Analyze replicate preparations of a spiked sample. The RSD should be appropriate for the concentration level, typically ≤ 15% at the specification limit.

  • LOD and LOQ: Determined for each residual solvent to ensure the method is sensitive enough to detect them at or below their required limits.

  • Robustness: Evaluate the effect of small changes in parameters like injector temperature, oven temperature ramp rate, and carrier gas flow rate.

Comparative Data for GC Method Validation

The following table summarizes typical acceptance criteria for the validation of a GC method for residual solvents in N-tert-butyl-1-formylcyclopropane-1-sulfonamide.

Validation ParameterTypical Acceptance CriteriaSupporting Rationale
Specificity Baseline resolution > 1.5 between all solvents; Mass spectral match > 90% (for GC-MS).Ensures accurate identification and quantification of each residual solvent without interference[2].
Linearity Correlation coefficient (r²) ≥ 0.99Confirms a linear relationship between response and concentration, allowing for accurate quantification[13].
Accuracy Mean recovery of 80% - 120%Verifies the method's ability to accurately measure the amount of each solvent present in the sample matrix[10].
Precision (RSD) Repeatability ≤ 15%; Intermediate Precision ≤ 20%Demonstrates the method's reproducibility for trace-level analysis[11].
LOQ Sufficiently below the ICH limit for each solvent.Ensures the method can reliably quantify residual solvents at levels compliant with regulatory requirements[13].
Robustness System suitability passes under all varied conditions.Confirms the method's reliability during routine use when minor variations in operating parameters may occur.

digraph "Validation_Parameters" {
graph [fontname="Arial", fontsize=12];
node [shape=ellipse, style="filled", fontname="Arial", fontsize=11, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

center [label="Analytical Method\nValidation", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

subgraph "cluster_performance" { label = "Performance Characteristics"; bgcolor="#F1F3F4"; Accuracy [label="Accuracy\n(Closeness to True Value)"]; Precision [label="Precision\n(Reproducibility)"]; Specificity [label="Specificity\n(Analyte Identification)"]; Linearity [label="Linearity\n(Proportionality)"]; Range [label="Range\n(Concentration Interval)"]; }

subgraph "cluster_sensitivity" { label = "Sensitivity & Reliability"; bgcolor="#F1F3F4"; LOD [label="LOD\n(Detection Limit)"]; LOQ [label="LOQ\n(Quantitation Limit)"]; Robustness [label="Robustness\n(Method Reliability)"]; }

center -> Accuracy; center -> Precision; center -> Specificity; center -> Linearity; center -> Range; center -> LOD; center -> LOQ; center -> Robustness; }

Caption: Key parameters for analytical method validation as per ICH Q2(R1).

Conclusion

The validation of analytical methods for a novel compound such as N-tert-butyl-1-formylcyclopropane-1-sulfonamide is a multi-faceted process that requires a deep understanding of both the analyte and the analytical techniques. A well-validated HPLC method is indispensable for assay and impurity determination, while a robust GC method is crucial for controlling residual solvents. By adhering to the principles outlined in the ICH Q2(R1) guidelines and systematically evaluating each validation parameter, researchers can develop reliable and defensible analytical methods. This ensures the generation of high-quality data, which is paramount for the successful development and commercialization of new pharmaceutical products.

References

  • Vertex AI Search. (2020, November 15).
  • Vertex AI Search. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
  • ResearchGate.
  • Benchchem.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharmaguideline. (2024, December 11).
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Perpusnas. (2025, December 4).
  • ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • PubMed. (2007, March 28).
  • ComplianceIQ.
  • ICH. Quality Guidelines.
  • Semantic Scholar. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • YouTube. (2023, June 19).
  • Preprints.org. (2024, March 25). Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in.
  • ResearchGate. (PDF)
  • Biblioteka Nauki.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, October 1).
  • EMA. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009.
  • Wiley Online Library. (2020, August 3). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry.
  • Links. (2025, October 15). N-tert-Butyl-1-methylcyclopropane-1-sulfonamide.
  • PMC. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Sciendo. (2022, November 21).

Sources

A Cost-Benefit Analysis of N-tert-butyl-1-formylcyclopropane-1-sulfonamide in the Synthesis of Cyclopropylamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the incorporation of unique structural motifs is paramount for achieving desired pharmacokinetic and pharmacodynamic profiles. The cyclopropylamine moiety, a three-membered ring bearing an amino group, has garnered significant attention due to its ability to impart metabolic stability, conformational rigidity, and serve as a versatile bioisostere.[1][2] Consequently, the development of efficient and cost-effective methods for the synthesis of substituted cyclopropylamines is a critical endeavor for medicinal and process chemists.

This guide provides an in-depth cost-benefit analysis of a potential synthetic precursor, N-tert-butyl-1-formylcyclopropane-1-sulfonamide , for the synthesis of valuable cyclopropylamine derivatives. As this specific reagent is not readily commercially available, its utility is benchmarked against established and alternative synthetic strategies for accessing cyclopropylamines. This objective comparison, supported by experimental data and protocols, aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic campaigns.

The Potential of N-tert-butyl-1-formylcyclopropane-1-sulfonamide: A Gateway to Novel Cyclopropylamines

The core value of N-tert-butyl-1-formylcyclopropane-1-sulfonamide lies in its potential for the straightforward synthesis of N-substituted cyclopropylmethylamines via reductive amination. The aldehyde functionality serves as a handle for introducing a wide variety of amines, while the N-tert-butylsulfonamide group can act as a protecting group or a pharmacologically relevant moiety in its own right.

dot graph { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

reagent [label="N-tert-butyl-1-formyl-\ncyclopropane-1-sulfonamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; amine [label="Primary or Secondary\nAmine (R1R2NH)"]; reductant [label="Reducing Agent"]; product [label="N-((1-(N-tert-butylsulfamoyl)-\ncyclopropyl)methyl)amine", fillcolor="#34A853", fontcolor="#FFFFFF"];

G

However, the significant drawback is its current lack of commercial availability. This necessitates its de novo synthesis, adding steps and costs to any proposed synthetic route utilizing it. A plausible, yet unconfirmed, synthetic pathway could involve the multi-step conversion from a suitable cyclopropane precursor. This inherent cost of preparation is a primary consideration in our analysis.

Comparative Analysis of Synthetic Routes to Cyclopropylamines

To provide a comprehensive cost-benefit analysis, we will compare the projected use of N-tert-butyl-1-formylcyclopropane-1-sulfonamide with three established methods for cyclopropylamine synthesis:

  • Reductive Amination of Cyclopropanecarboxaldehyde: A direct and widely used method employing a commercially available starting material.

  • The Kulinkovich-de Meijere Reaction: A powerful method for the synthesis of cyclopropylamines from amides.[3]

  • The Curtius Rearrangement of Cyclopropanecarboxylic Acid: A classical rearrangement reaction to form amines from carboxylic acids.[4]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for each synthetic strategy.

FeatureReductive Amination of N-tert-butyl-1-formylcyclopropane-1-sulfonamideReductive Amination of CyclopropanecarboxaldehydeKulinkovich-de Meijere ReactionCurtius Rearrangement
Starting Material(s) N-tert-butyl-1-formylcyclopropane-1-sulfonamide (Not commercially available)CyclopropanecarboxaldehydeN,N-dialkylamides, Grignard reagentsCyclopropanecarboxylic acid
Reagent Cost High (due to multi-step synthesis)Low to Moderate[1][2][5][6]Moderate to HighLow to Moderate
Number of Steps Multiple (synthesis of reagent + reductive amination)OneOneTwo (acid to azide, then rearrangement)
Typical Yields Unknown (projected moderate to high for reductive amination step)Good to Excellent (60-95%)[7]Good (50-85%)[3]Good (70-90%)[8][9]
Substrate Scope Potentially broad for the amine componentBroad for the amine componentGood, but sensitive to sterically hindered amides[3]Broad, tolerant of many functional groups
Scalability Potentially challenging due to reagent synthesisReadily scalableScalable, but requires stoichiometric titanium reagent[3]Scalable[8][9]
Safety Considerations Standard handling of reagentsFlammable aldehyde[5]Pyrophoric Grignard reagents, moisture-sensitive titanium reagentsUse of potentially explosive azides[4]

Experimental Protocols: A Practical Guide

To facilitate a direct comparison of the practical aspects of each method, detailed experimental protocols are provided below.

Protocol 1: Reductive Amination of Cyclopropanecarboxaldehyde (Alternative 1)

This protocol outlines a general procedure for the synthesis of a secondary cyclopropylamine.

Materials:

  • Cyclopropanecarboxaldehyde

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of cyclopropanecarboxaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) is added the primary amine (1.05 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.

  • Upon completion, the reaction is quenched by the slow addition of saturated sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropylamine.

Expected Yield: 60-95%

dot graph { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Cyclopropanecarboxaldehyde\n+ Amine"]; imine [label="Imine Formation"]; reduction [label="Reduction with STAB"]; workup [label="Aqueous Workup"]; purification [label="Purification"]; product [label="Final Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

G

Protocol 2: The Kulinkovich-de Meijere Reaction (Alternative 2)

This protocol describes the synthesis of a cyclopropylamine from an N,N-dialkylamide.[3][10]

Materials:

  • N,N-Dimethylformamide (DMF)

  • Titanium(IV) isopropoxide

  • Ethylmagnesium bromide (in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Schlenk line and inert atmosphere setup

Procedure:

  • A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with titanium(IV) isopropoxide (1.2 eq) and anhydrous THF (to make a 0.5 M solution).

  • The solution is cooled to -78 °C, and ethylmagnesium bromide (2.4 eq, 1 M in THF) is added dropwise.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is cooled to 0 °C, and a solution of N,N-dimethylformamide (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the slow addition of saturated ammonium chloride solution at 0 °C.

  • The mixture is filtered through a pad of Celite®, and the filtrate is extracted with diethyl ether (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography to afford the cyclopropylamine.

Expected Yield: 50-85%

Protocol 3: The Curtius Rearrangement (Alternative 3)

This two-step protocol outlines the synthesis of a protected cyclopropylamine from cyclopropanecarboxylic acid.[4][8][9]

Step 1: Synthesis of Cyclopropanecarbonyl Azide

Materials:

  • Cyclopropanecarboxylic acid

  • Oxalyl chloride or thionyl chloride

  • Sodium azide

  • Anhydrous dichloromethane (DCM) or acetone

  • Ice bath

Procedure:

  • To a solution of cyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM is added oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

  • The reaction is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure.

  • The crude acyl chloride is dissolved in anhydrous acetone and cooled to 0 °C.

  • A solution of sodium azide (1.5 eq) in water is added dropwise, and the mixture is stirred vigorously at 0 °C for 1 hour.

  • The mixture is diluted with cold water and extracted with cold diethyl ether. The organic layer is washed with cold brine, dried over anhydrous sodium sulfate, and used immediately in the next step. Caution: Acyl azides are potentially explosive and should be handled with care behind a blast shield.

Step 2: Curtius Rearrangement and Trapping of Isocyanate

Materials:

  • Crude cyclopropanecarbonyl azide solution

  • Anhydrous toluene

  • tert-Butanol

  • Reflux condenser

Procedure:

  • The ethereal solution of cyclopropanecarbonyl azide is carefully concentrated under reduced pressure at low temperature.

  • The residue is dissolved in anhydrous toluene, and tert-butanol (2.0 eq) is added.

  • The mixture is heated to reflux (80-110 °C) for 2-4 hours, or until nitrogen evolution ceases.

  • The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product (Boc-protected cyclopropylamine) is purified by column chromatography.

Expected Yield: 70-90% over two steps.

dot graph { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

acid [label="Cyclopropanecarboxylic\nAcid"]; azide [label="Cyclopropanecarbonyl\nAzide"]; isocyanate [label="Cyclopropyl\nIsocyanate"]; carbamate [label="Boc-Protected\nCyclopropylamine", fillcolor="#34A853", fontcolor="#FFFFFF"];

G

Cost-Benefit Analysis: Making the Right Choice

N-tert-butyl-1-formylcyclopropane-1-sulfonamide:

  • Benefits: The primary advantage of this reagent would be the direct installation of a functionalized cyclopropylmethylamine moiety in a single reductive amination step. The tert-butylsulfonamide group is a common and stable protecting group, and its presence on the cyclopropane ring could offer unique steric and electronic properties to the final molecule.

  • Costs: The most significant cost is the lack of commercial availability, necessitating a multi-step synthesis. This increases labor, time, and overall cost of goods. The stability and handling of this reagent are also unknown.

Reductive Amination of Cyclopropanecarboxaldehyde:

  • Benefits: This is a highly cost-effective and straightforward one-step method. The starting aldehyde is commercially available at a reasonable price.[1][2][5][6] The reaction is generally high-yielding and scalable.[7]

  • Costs: This method introduces an unsubstituted cyclopropylmethyl group. If the sulfonamide moiety is desired, it would require additional steps for its introduction.

The Kulinkovich-de Meijere Reaction:

  • Benefits: This reaction provides a powerful and often stereoselective route to cyclopropylamines directly from amides.[3][10] It allows for the synthesis of more complex and substituted cyclopropylamines.

  • Costs: The reaction requires stoichiometric amounts of a titanium reagent, which can be expensive and requires handling under inert conditions. The use of pyrophoric Grignard reagents also poses safety challenges.

The Curtius Rearrangement:

  • Benefits: This is a reliable and high-yielding method that starts from a readily available carboxylic acid. It is generally tolerant of a wide range of functional groups.[4][8][9]

  • Costs: This is a two-step process that involves the generation of a potentially explosive acyl azide intermediate, requiring stringent safety precautions.

Conclusion and Recommendations

Based on this analysis, for the general synthesis of N-substituted cyclopropylmethylamines, the reductive amination of commercially available cyclopropanecarboxaldehyde represents the most cost-effective and practical approach. Its operational simplicity, scalability, and high yields from a readily available starting material make it the superior choice for most applications.

The use of N-tert-butyl-1-formylcyclopropane-1-sulfonamide would only be justifiable in specific scenarios where:

  • The direct and simultaneous introduction of the N-tert-butylsulfonamide and the cyclopropylmethylamine core is a significant strategic advantage, saving multiple steps in a complex synthesis.

  • The unique steric and electronic properties conferred by the geminal sulfonamide group are essential for the biological activity of the target molecule.

For the synthesis of more complex or stereochemically defined cyclopropylamines, the Kulinkovich-de Meijere reaction and the synthesis from cyclopropanols and sulfinamides [11][12] offer powerful, albeit more costly and technically demanding, alternatives. The Curtius rearrangement remains a viable and robust method, particularly when starting from a readily available cyclopropanecarboxylic acid and when appropriate safety measures are in place.

Ultimately, the choice of synthetic route will depend on the specific target molecule, the scale of the synthesis, the available budget, and the technical capabilities of the laboratory. However, for the majority of applications requiring a simple cyclopropylmethylamine moiety, the direct reductive amination of cyclopropanecarboxaldehyde provides an optimal balance of cost, efficiency, and practicality.

References

  • Organic Chemistry Portal. Kulinkovich-de Meijere Reaction. Available at: [Link]

  • Rousseaux, S. A. L., et al. (2016). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters, 18(6), 1254–1257.
  • Scotchburn, K., & Rousseaux, S. A. L. (2026). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters. Available at: [Link]

  • Synthonix, Inc. 1489-69-6 | Cyclopropanecarbaldehyde. Available at: [Link]

  • P212121 Store. tert-Butylsulfonamide | CAS 34813-49-5. Available at: [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006.
  • Rousseaux, S. A. L., et al. (2016). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. ResearchGate. Available at: [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals. Available at: [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2005). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses, 81, 14.
  • Kass, S. R., et al. (2011). The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. Journal of the American Chemical Society, 133(43), 17389–17399.
  • Aladdin Scientific. tert-Butylsulfonamide, min 98%, 100 grams. Available at: [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. Available at: [Link]

  • Rousseaux, S. A. L., et al. (2016). Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines. Semantic Scholar. Available at: [Link]

  • Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]

  • Rousseaux, S. A. L., et al. (2016). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar. Available at: [Link]

  • Lu, C.-D., & Zhu, C.-L. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 26, 2606–2611.
  • Aladdin Scientific. tert-Butylsulfonamide, min 98%, 100 grams. Available at: [Link]

  • Chemistry Steps. (2025). Curtius Rearrangement. Available at: [Link]

  • Kass, S. R., et al. (2011). The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. ResearchGate. Available at: [Link]

  • Ramachary, D. B., et al. (2023). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. ResearchGate. Available at: [Link]

  • Organic Syntheses. cyclopropanecarboxaldehyde. Available at: [Link]

  • Ramachary, D. B., et al. (2023). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. The Journal of Organic Chemistry, 88(23), 16047–16064.
  • de Oliveira, K. T., et al. (2023). Reductive Amination Reactions under Electrosynthesis Conditions. ECS Meeting Abstracts, MA2023-02, 1269.
  • UCL Discovery. (2016). The Synthesis of Functionalised Sulfonamides. Available at: [Link]

  • Tsai, A., et al. (2016). One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. Organic Letters, 18(3), 508–511.
  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Available at: [Link]

  • Wuhan Fortuna Chemical Co.,Ltd. N-tert-Butyl-1-methylcyclopropane-1-sulfonamide CAS 669008-25-7. Available at: [Link]

  • PubChem. N-tert-butyl-1-formylcyclopropane-1-sulfonamide. Available at: [Link]

  • National Analytical Corporation. 1-Allyl-N-tert-butyl cyclopropane-1-sulfonamide. Available at: [Link]

  • Li, Q., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4056.
  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • National Analytical Corporation. 1-allyl-n-tert-butyl Cyclopropane-1-sulfonamide - Cas No: 669008-27-9. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-tert-butyl-1-formylcyclopropane-1-sulfonamide
Reactant of Route 2
N-tert-butyl-1-formylcyclopropane-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.